Danofloxacin-D3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20FN3O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1/i1D3 |
InChI Key |
QMLVECGLEOSESV-DEPZVSDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
Canonical SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
Origin of Product |
United States |
Foundational & Exploratory
What is Danofloxacin-D3 and its primary use in research
An In-depth Whitepaper on the Application of Danofloxacin-D3 in Quantitative Research
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. This compound is the deuterium-labeled form of Danofloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine.[1] Its primary application in research is as an internal standard for the accurate quantification of Danofloxacin in complex biological matrices through isotope dilution mass spectrometry.
Core Concepts: The Role of an Isotope-Labeled Internal Standard
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard (IS) is a compound that is chemically identical to the analyte but has a different mass. This compound, with three deuterium atoms replacing three hydrogen atoms, serves this purpose perfectly for Danofloxacin analysis. The key advantages of using a stable isotope-labeled internal standard like this compound include:
-
Correction for Matrix Effects: Biological samples (e.g., plasma, tissue) can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since this compound has nearly identical physicochemical properties to Danofloxacin, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Sample Loss: During the multi-step process of sample preparation (e.g., extraction, cleanup), some of the analyte may be lost. The internal standard is added at the beginning of this process, and any loss of the analyte will be mirrored by a proportional loss of the internal standard, ensuring the final analyte-to-IS ratio remains constant.
-
Improved Precision and Accuracy: By normalizing for variations in sample preparation, injection volume, and instrument response, the use of an isotope-labeled internal standard significantly enhances the precision and accuracy of the quantitative results.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of both Danofloxacin and its deuterated analog is crucial for method development and data interpretation.
| Property | Danofloxacin | This compound |
| Chemical Formula | C₁₉H₂₀FN₃O₃ | C₁₉H₁₇D₃FN₃O₃ |
| Molecular Weight | 357.38 g/mol | 360.40 g/mol |
| CAS Number | 112398-08-0 | 1217860-94-0 (mesylate salt) |
| Appearance | White to off-white crystalline powder | White to off-white solid |
| Mechanism of Action | Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and repair. | Same as Danofloxacin (as it is used as a tracer, not for its pharmacological effect in research applications). |
Primary Use in Research: Quantitative Analysis
The predominant use of this compound is as an internal standard in quantitative analytical methods, most notably in pharmacokinetic studies and residue analysis.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of the drug in biological fluids like plasma and tissues over time is critical.
A typical workflow for a pharmacokinetic study of Danofloxacin in an animal model, such as cattle, would involve the administration of a defined dose of Danofloxacin.[2] Blood samples are then collected at various time points. In the laboratory, a known amount of this compound is added to each plasma sample before processing. The samples are then extracted, and the concentrations of both Danofloxacin and this compound are measured by LC-MS/MS. The ratio of the Danofloxacin peak area to the this compound peak area is used to calculate the exact concentration of Danofloxacin in the original plasma sample.
References
- 1. Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in silico toxicity for danofloxacin – ScienceOpen [scienceopen.com]
- 2. Effects of danofloxacin dosing regimen on gastrointestinal pharmacokinetics and fecal microbiome in steers - PMC [pmc.ncbi.nlm.nih.gov]
Danofloxacin-D3 chemical structure and properties
This technical guide provides an in-depth overview of Danofloxacin-D3, a deuterated analog of the fluoroquinolone antibiotic Danofloxacin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound is a synthetic fluoroquinolone antibacterial agent where three hydrogen atoms on the N-methyl group of the diazabicyclo[2.2.1]heptane ring have been replaced with deuterium. This isotopic substitution is primarily utilized in pharmacokinetic studies and as an internal standard in analytical assays.
Chemical Structure:
Physicochemical and Spectroscopic Properties:
The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart, Danofloxacin.
Table 1: Physicochemical Properties
| Property | This compound | Danofloxacin |
| Molecular Formula | C₁₉H₁₇D₃FN₃O₃[1] | C₁₉H₂₀FN₃O₃ |
| Molecular Weight | 360.40 g/mol [1] | 357.38 g/mol |
| CAS Number | 1825377-28-3[1] | 112398-08-0 |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | Not explicitly reported for D3; 263 °C (Danofloxacin) | 263 °C |
| Solubility (g/L) of Danofloxacin | Data not available for D3 variant. For Danofloxacin: Water (172-205), Acetic acid (90-500), Acetone (<0.1), DMSO (10-33), Ethanol (<0.1), Hexane (<0.1), Methanol (1-10) |
Table 2: Spectroscopic Data (Predicted and Experimental for related compounds)
| Spectroscopic Data | Information |
| ¹H NMR Spectrum | Predicted spectra are available in chemical databases. Experimental data would show characteristic shifts for the aromatic, cyclopropyl, and diazabicycloheptane protons, with the absence of the N-methyl proton signal. |
| ¹³C NMR Spectrum | Predicted spectra are available. Key signals would correspond to the carbonyl, aromatic, and aliphatic carbons. |
| Mass Spectrometry | The deuterated nature of this compound makes it easily distinguishable from Danofloxacin by a 3-unit mass shift. Fragmentation patterns of fluoroquinolones typically involve losses of the piperazine side chain and decarboxylation. |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Danofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is essential for the decatenation (separation) of daughter chromosomes following DNA replication.
The inhibition of these enzymes by Danofloxacin leads to the stabilization of the enzyme-DNA complex, resulting in double-stranded DNA breaks, which ultimately triggers bacterial cell death.
Signaling Pathway of Fluoroquinolone Action:
Figure 2. Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound
Conceptual Synthesis Workflow:
References
Commercial Availability and Technical Applications of Danofloxacin-D3: A Guide for Researchers
For researchers, scientists, and drug development professionals, obtaining stable isotope-labeled internal standards is a critical step in the development of robust and reliable analytical methods. This technical guide provides an in-depth overview of the commercial availability of Danofloxacin-D3, a deuterated analog of the fluoroquinolone antibiotic Danofloxacin. Furthermore, it outlines a detailed, synthesized experimental protocol for its application as an internal standard in the quantification of Danofloxacin in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This compound serves as an ideal internal standard for mass spectrometry-based quantification methods due to its chemical and physical similarity to Danofloxacin. The incorporation of deuterium atoms results in a mass shift, allowing for its distinction from the unlabeled analyte by the mass spectrometer, while its near-identical chromatographic behavior ensures compensation for variations in sample preparation and instrument response.
Commercial Suppliers and Product Specifications
This compound is available from several chemical suppliers who specialize in reference standards and isotopically labeled compounds. The products are typically intended for research use only. The following table summarizes the key information from various suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Storage Conditions |
| MedchemExpress | This compound | 1825377-28-3 | C₁₉H₁₇D₃FN₃O₃ | Not specified | Inquire for details | Room temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis.[1] |
| Clearsynth | This compound | 1825377-28-3 | C₁₉H₁₇D₃FN₃O₃ | >98% by HPLC | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg | Refrigerator (2-8°C) for long-term storage.[2] |
| LGC Standards | Danofloxacin D3 (methyl D3) | Not specified | Not specified | Not specified | Inquire for details | Not specified |
| Alfa Chemistry | This compound | Not specified | C₁₉H₁₇D₃FN₃O₃ | Isotopic Enrichment: 98%D | Inquire for details | Store in a tightly closed container in a cool, dry, well-ventilated area.[3] |
Application as an Internal Standard in LC-MS/MS Analysis
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry methods for the accurate quantification of Danofloxacin in various biological and environmental samples. These samples can include plasma, tissue (e.g., liver, muscle), and milk.[2] The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis as it corrects for matrix effects and variations during sample processing and analysis.
Synthesized Experimental Protocol for Quantification of Danofloxacin in Plasma
This protocol provides a representative methodology synthesized from established analytical techniques for veterinary drug residue analysis.[1][4][5]
1. Materials and Reagents:
-
Danofloxacin analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank plasma for matrix-matched calibration standards and quality controls
2. Preparation of Standard and Internal Standard Stock Solutions:
-
Danofloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Danofloxacin in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Danofloxacin stock solution in a suitable solvent (e.g., methanol/water) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add a specified volume of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions (Representative):
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Danofloxacin and this compound.
5. Data Analysis:
-
Quantify Danofloxacin in the samples by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to the calibration curve constructed from the matrix-matched standards.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of Danofloxacin in a biological sample using this compound as an internal standard.
Caption: Workflow for Danofloxacin quantification using this compound.
Logical Relationship Diagram
The following diagram illustrates the logical relationship and rationale for using a stable isotope-labeled internal standard in quantitative analysis.
Caption: Rationale for using this compound as an internal standard.
References
- 1. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of various veterinary drug residues in animal originated food products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confirmation of danofloxacin residues in chicken and cattle liver by microbore high-performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety, handling, and storage guidelines for Danofloxacin-D3
An In-depth Technical Guide to the Safety, Handling, and Storage of Danofloxacin-D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for this compound, a deuterated form of the fluoroquinolone antibiotic Danofloxacin. The information presented is intended for use by professionals in research and drug development. It is important to note that while this document provides specific data for Danofloxacin, toxicological data for the deuterated analog, this compound, is limited. Therefore, the toxicological data of Danofloxacin should be considered as a surrogate, and a thorough risk assessment should be conducted before handling.
Chemical and Physical Properties
This compound is the deuterium-labeled version of Danofloxacin. Danofloxacin is a synthetic fluoroquinolone with broad-spectrum antibacterial activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-[(1S,4S)-5-(methyl-d3)-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-3-quinolinecarboxylic Acid Mesylate |
| Synonyms | This compound Methanesulfonate; CP-76136-27-d3; Advocin-d3 |
| Molecular Formula | C₁₉H₁₇D₃FN₃O₃ • CH₄O₃S |
| Molecular Weight | 456.5 g/mol |
| Appearance | Solid, Off-white to light yellow |
| Purity | ≥98% |
Safety and Toxicology
While this compound itself is not classified as a hazardous substance, the toxicological properties of the non-deuterated form, Danofloxacin, should be carefully considered.[1] The primary mechanism of action for Danofloxacin is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[2][3]
Acute Toxicity
Acute toxicity data for Danofloxacin is summarized in the table below. It is important to note that for this compound specifically, oral, dermal, and inhalation toxicity data is largely unavailable.[4]
Table 2: Acute Toxicity of Danofloxacin
| Test | Species | Route | LD50 / LC50 |
| LD50 | Rat | Oral | > 2000 mg/kg[1] |
| LD50 | Rat | Dermal | 669 mg/kg[1] |
| LC50 | Rat | Inhalation | 316 mg/m³[1] |
| LD50 | Mouse | Oral | > 2000 mg/kg[1] |
| LD50 | Mouse | Intraperitoneal | 40 mg/kg[1] |
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[4]
-
Skin: May be harmful if absorbed through the skin and may cause skin irritation.[4]
-
Eyes: May cause eye irritation.[4]
-
Ingestion: May be harmful if swallowed.[4]
First Aid Measures
In case of exposure, the following first aid measures should be taken:[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.
Handling and Storage
Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Ventilation: Use only in a well-ventilated area.
-
Hygiene: Wash thoroughly after handling.
Storage
Proper storage is crucial to maintain the stability and integrity of this compound.
Table 3: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Experimental Protocols
The following are generalized protocols based on OECD guidelines and standard analytical methods, which can be adapted for the assessment of this compound.
Acute Oral Toxicity - Limit Test (Adapted from OECD Guideline 423)
-
Animals: Use a single sex (typically female rats) for the study.
-
Fasting: Fast the animals overnight (for rats) prior to dosing, with water available ad libitum.
-
Dose Administration: Administer a single oral dose of 2000 mg/kg body weight of this compound suspended in a suitable vehicle.
-
Observation: Observe animals closely for mortality and clinical signs of toxicity for the first few hours post-dosing and then daily for 14 days.
-
Data Collection: Record body weights weekly and perform a gross necropsy on all animals at the end of the study.
Dermal Irritation Test (Adapted from OECD Guideline 404)
-
Animals: Use albino rabbits for the study.
-
Test Site Preparation: Shave the test area on the back of the rabbit approximately 24 hours before the test.
-
Application: Apply 0.5 g of this compound (moistened with a small amount of water to form a paste) to a small area (approx. 6 cm²) of the shaved skin and cover with a gauze patch and semi-occlusive dressing.
-
Exposure: After a 4-hour exposure period, remove the dressing and wash the test site with a suitable solvent.
-
Observation: Observe and score the test site for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
Stability Analysis by High-Performance Liquid Chromatography (HPLC)
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and make serial dilutions to create calibration standards.
-
Sample Preparation: Prepare solutions of this compound in various conditions to be tested (e.g., different pH, temperature, light exposure).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for Danofloxacin (around 278 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the test samples by comparing the peak areas with the calibration curve.
Visualizations
Mechanism of Action
The primary antibacterial action of Danofloxacin involves the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.
Caption: Mechanism of this compound action in a bacterial cell.
Metabolic Pathway
The metabolic transformation of Danofloxacin occurs primarily in the liver and involves several pathways. The major metabolite is desmethyldanofloxacin.
Caption: Simplified metabolic pathway of Danofloxacin.
References
Unveiling the Isotopic Shift: A Technical Guide to the Molecular Weight Difference Between Danofloxacin and Danofloxacin-D3
For Immediate Release
This technical guide provides a detailed analysis of the molecular weight difference between the fluoroquinolone antibiotic Danofloxacin and its deuterated analogue, Danofloxacin-D3. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds in their studies, particularly in pharmacokinetic and metabolism studies where isotopically labeled internal standards are crucial for accurate quantification.
Core Molecular Attributes
The fundamental difference between Danofloxacin and this compound lies in the isotopic composition of the methyl group on the diazabicyclo[2.2.1]heptane ring. In this compound, three hydrogen atoms (¹H) of this methyl group are replaced with three deuterium atoms (²H or D), a stable isotope of hydrogen. This substitution results in a predictable and measurable increase in the molecular weight of the molecule.
The molecular formulas and corresponding molecular weights of both compounds are summarized in the table below for clear comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Danofloxacin | C₁₉H₂₀FN₃O₃ | 357.39[1] |
| This compound | C₁₉H₁₇D₃FN₃O₃ | 360.40[2] |
The mass difference of approximately 3 Da is a direct consequence of the three deuterium atoms, each being roughly 1 Da heavier than a hydrogen atom.
Experimental Determination of Molecular Weight
The molecular weights of Danofloxacin and this compound are experimentally determined using mass spectrometry (MS), a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method for the analysis of fluoroquinolones.
Generalized Experimental Protocol for Molecular Weight Determination via LC-MS/MS
The following protocol outlines a general procedure for determining the molecular weight of small molecules like Danofloxacin and its deuterated standard.
Objective: To accurately determine the molecular weight of Danofloxacin and this compound.
Materials:
-
Danofloxacin reference standard
-
This compound reference standard
-
High-purity solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
Methodology:
-
Standard Preparation:
-
Prepare individual stock solutions of Danofloxacin and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working solutions at a lower concentration (e.g., 1 µg/mL) by diluting with the mobile phase.
-
-
Chromatographic Separation (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of fluoroquinolones.
-
Mobile Phase: A gradient elution is often employed, starting with a higher percentage of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). This separates the analyte from any potential impurities.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the working solution is injected into the LC system.
-
-
Mass Spectrometric Detection (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for fluoroquinolones as it is efficient at generating protonated molecules, [M+H]⁺.
-
Mass Analyzer: The instrument can be operated in full scan mode to detect all ions within a specified mass range. For precise mass determination, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred.
-
Data Acquisition: The mass spectrometer acquires data across a relevant m/z range (e.g., m/z 100-500). The data system records the intensity of ions at each m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum will show a peak corresponding to the protonated molecule of the analyte.
-
For Danofloxacin, the expected [M+H]⁺ ion will be observed at an m/z of approximately 358.1561.
-
For this compound, the expected [M+H]⁺ ion will be observed at an m/z of approximately 361.1748.
-
The molecular weight is calculated by subtracting the mass of a proton (approximately 1.007 Da) from the measured m/z of the [M+H]⁺ ion.
-
Visualizing the Workflow and Molecular Difference
To further clarify the experimental process and the fundamental molecular distinction, the following diagrams are provided.
Caption: A generalized workflow for determining the molecular weight of a small molecule using LC-MS.
Caption: The molecular weight difference arises from the substitution of three hydrogen atoms with deuterium.
Conclusion
The molecular weight difference between Danofloxacin and this compound is a direct and predictable result of isotopic labeling. This distinction is readily confirmed by mass spectrometry. Understanding this difference and the analytical methods used for its determination is essential for researchers in drug metabolism, pharmacokinetics, and other fields where precise molecular characterization and quantification are paramount. The use of this compound as an internal standard in quantitative assays for Danofloxacin is a prime example of the practical application of this fundamental principle of isotopic labeling.
References
The Deuterium Switch: A Technical Guide to the Applications of Deuterium-Labeled Compounds in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in modern pharmacology. This "deuterium switch" can significantly alter the metabolic fate of a drug, leading to improved pharmacokinetic profiles, enhanced safety, and greater efficacy. This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations of utilizing deuterium-labeled compounds in drug development, with a focus on the approved drugs deutetrabenazine and deucravacitinib.
The Kinetic Isotope Effect: The Scientific Foundation
The pharmacological advantages of deuterium labeling are primarily rooted in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is substituted at that position. This phenomenon can profoundly impact a drug's metabolism, particularly by cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of pharmaceuticals.
Key Applications in Pharmacology
The application of the KIE through deuterium labeling offers several distinct advantages in drug development:
-
Improved Pharmacokinetics: By retarding metabolic breakdown, deuteration can lead to a longer drug half-life (t½), increased area under the plasma concentration-time curve (AUC), and lower peak plasma concentrations (Cmax). This can translate to less frequent dosing, improved patient compliance, and more consistent therapeutic drug levels.
-
Enhanced Safety and Tolerability: Slower metabolism can reduce the formation of toxic or reactive metabolites, thereby improving the safety profile of a drug. Lower and less frequent dosing can also minimize off-target effects and adverse events.
-
Increased Efficacy: By maintaining therapeutic concentrations for longer periods, deuterated drugs can exhibit enhanced efficacy compared to their non-deuterated counterparts.
-
Redirected Metabolism: In some cases, blocking a primary metabolic pathway through deuteration can redirect the drug's metabolism towards alternative, potentially more favorable pathways.
Case Study 1: Deutetrabenazine - Taming Chorea with Deuterium
Deutetrabenazine (Austedo®) is the first FDA-approved deuterated drug and serves as a prime example of the "deuterium switch" strategy. It is a deuterated analog of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease. The methoxy groups of tetrabenazine are primary sites of metabolism by CYP2D6. In deutetrabenazine, these methoxy groups are replaced with trideuteromethoxy groups (-OCD₃).
Pharmacokinetic Comparison: Deutetrabenazine vs. Tetrabenazine
The deuteration of tetrabenazine leads to a significant improvement in its pharmacokinetic profile, allowing for a lower and less frequent dosing regimen with improved tolerability.
| Pharmacokinetic Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change |
| Total Active Metabolites (α+β-HTBZ) AUC₀-inf (ng·h/mL) | 284 | 239 | ~1.2x increase |
| Total Active Metabolites (α+β-HTBZ) Cₘₐₓ (ng/mL) | 15.8 | 39.5 | ~2.5x decrease |
| Total Active Metabolites (α+β-HTBZ) t½ (h) | 9-11 | 5-7 | ~1.8x increase |
Data compiled from clinical trial results.[1][2][3][4][5]
Metabolic Pathway of Tetrabenazine and Deutetrabenazine
The following diagram illustrates the metabolic pathway of tetrabenazine and how deuteration in deutetrabenazine slows down the CYP2D6-mediated O-demethylation.
Caption: Metabolism of Tetrabenazine vs. Deutetrabenazine.
Case Study 2: Deucravacitinib - A Novel, Selective TYK2 Inhibitor
Deucravacitinib (Sotyktu™) is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It is approved for the treatment of moderate-to-severe plaque psoriasis. Unlike other JAK inhibitors that bind to the active catalytic domain, deucravacitinib allosterically binds to the regulatory pseudokinase domain of TYK2, leading to high selectivity. Deuteration of a key methyl group in deucravacitinib was instrumental in preventing the formation of a less selective metabolite.
Pharmacokinetic Profile of Deucravacitinib
Deucravacitinib exhibits a favorable pharmacokinetic profile with rapid absorption and a half-life that supports once-daily dosing.
| Pharmacokinetic Parameter | Deucravacitinib (6 mg, once daily) |
| Cₘₐₓ (ng/mL) | 45 |
| AUC₀-₂₄ (ng·h/mL) | 473 |
| Tₘₐₓ (h) | 2-3 |
| t½ (h) | 10 |
Data from studies in healthy subjects and patients with psoriasis.[6][7][8][9][10]
Deucravacitinib's Mechanism of Action: The TYK2 Signaling Pathway
Deucravacitinib inhibits TYK2-mediated signaling of key cytokines involved in the pathogenesis of psoriasis, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs). The following diagram illustrates this signaling pathway and the point of inhibition by deucravacitinib.
Caption: Deucravacitinib's Inhibition of the TYK2 Signaling Pathway.
Experimental Protocols
Synthesis of Deuterated Compounds
The synthesis of deuterium-labeled compounds requires specialized techniques to ensure high isotopic purity. Common methods include:
-
Deuterium Gas Exchange: Catalytic exchange with deuterium gas (D₂) is a common method for introducing deuterium.
-
Deuterated Reagents: Utilizing deuterated starting materials or reagents, such as deuterated sodium borohydride (NaBD₄) or deuterated methyl iodide (CD₃I).
-
Mitsunobu Reaction: As seen in the synthesis of deutetrabenazine, a Mitsunobu reaction can be employed using deuterated alcohols (e.g., CD₃OD).[11][12][13][14]
Experimental Workflow for Synthesis of Deutetrabenazine (Simplified):
Caption: Simplified Synthesis Workflow for Deutetrabenazine.
A detailed, multi-step synthesis is often required to produce the final deuterated active pharmaceutical ingredient (API). For instance, a common synthesis of deutetrabenazine involves the reaction of 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide.[13] The synthesis of deucravacitinib is a more complex, multi-step process involving the construction of the triazole and pyridazine ring systems, followed by the introduction of the deuterated methylamide.[15]
Bioanalytical Methods for Quantification
Accurate quantification of deuterated compounds and their metabolites in biological matrices is crucial for pharmacokinetic and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.
Key Steps in a Typical LC-MS/MS Bioanalytical Protocol:
-
Sample Preparation:
-
Protein Precipitation: Addition of an organic solvent (e.g., acetonitrile) to plasma samples to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Extraction of the analyte from the aqueous plasma into an immiscible organic solvent.[16][17][18][19][20]
-
Solid-Phase Extraction (SPE): Passing the plasma sample through a solid-phase cartridge that selectively retains the analyte, which is then eluted with a solvent.[21][22]
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A reversed-phase C18 column is commonly used to separate the analyte from other components of the sample matrix.[16][17][18][19][20][21][22]
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid).[16][17][18][19][20][21][22]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) is a common ionization technique.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for highly selective and sensitive quantification.[16][17][18][19][20]
-
Experimental Workflow for LC-MS/MS Quantification:
Caption: LC-MS/MS Quantification Workflow.
Conclusion
The application of deuterium labeling in pharmacology represents a sophisticated and highly effective strategy for optimizing drug properties. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the metabolic stability of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy. The successful development and approval of drugs like deutetrabenazine and deucravacitinib underscore the significant potential of this approach. As our understanding of drug metabolism and synthetic methodologies continues to advance, the "deuterium switch" will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- 1. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improved Synthesis of Deutetrabenazine [cjph.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Appl… [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
- 19. mdpi.com [mdpi.com]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Critical Role of Danofloxacin-D3 in Veterinary Drug Residue Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Danofloxacin-D3 as an internal standard in the analysis of danofloxacin residues in veterinary matrices. Accurate quantification of veterinary drug residues is paramount for ensuring food safety and regulatory compliance. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving the highest levels of accuracy and precision in mass spectrometry-based analytical methods.
Introduction to Danofloxacin and the Need for Residue Analysis
Danofloxacin is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in cattle, poultry, and swine.[1][2] The administration of this antibiotic can lead to the presence of its residues in edible tissues, such as muscle, liver, and kidney, as well as in milk and eggs.[3] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for danofloxacin in various food products to protect consumer health.[2] Consequently, sensitive and reliable analytical methods are required to monitor these residues and ensure they do not exceed the established MRLs.
This compound, a deuterium-labeled analog of danofloxacin, serves as an ideal internal standard for quantitative analysis. Its chemical and physical properties are nearly identical to those of the unlabeled analyte, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its mass is intentionally increased by the incorporation of deuterium atoms, allowing it to be distinguished from the native danofloxacin by a mass spectrometer. This co-elution and differential detection enable precise correction for any analyte loss during sample preparation and for matrix effects that can suppress or enhance the instrument's response, leading to highly accurate quantification.
Analytical Methodologies for Danofloxacin Residue Analysis
The primary analytical technique for the quantification of danofloxacin residues, utilizing this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and the ability to confirm the identity of the analyte. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is another technique that has been employed for the analysis of danofloxacin.[4]
Key Experimental Protocols
The following sections outline a typical experimental workflow for the analysis of danofloxacin residues in animal tissues using LC-MS/MS with this compound as an internal standard.
Accurate quantification relies on the preparation of precise calibration standards and quality control (QC) samples.
-
Stock Solutions: Individual stock solutions of danofloxacin and this compound are prepared by accurately weighing the certified reference standards and dissolving them in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a concentration of 1 mg/mL. These stock solutions should be stored at -20°C or below.
-
Working Standard Solutions: Intermediate and working standard solutions are prepared by serial dilution of the stock solutions with the appropriate solvent.
-
Calibration Standards: Matrix-matched calibration standards are prepared by spiking blank tissue homogenate with known concentrations of danofloxacin. The concentration of the this compound internal standard is kept constant across all calibration standards and samples. A typical calibration curve might range from 1 to 150 ng/mL.[5]
-
Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) by spiking blank tissue homogenate independently of the calibration standards. These are used to assess the accuracy and precision of the method during validation and routine analysis.
The goal of sample preparation is to efficiently extract danofloxacin and this compound from the complex tissue matrix while removing interfering substances.
-
Homogenization: Weigh a representative portion of the tissue sample (e.g., 2-5 grams) and homogenize it to a uniform consistency.
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound working solution.
-
Extraction: Add an extraction solvent, such as a mixture of acetonitrile and water with a small percentage of acid (e.g., formic acid or phosphoric acid), to the sample.[6] Vortex or shake vigorously to ensure thorough mixing and extraction of the analytes.
-
Protein Precipitation: The use of organic solvents like acetonitrile also serves to precipitate proteins from the sample matrix.
-
Centrifugation: Centrifuge the sample to separate the solid debris from the liquid extract.
-
Solid-Phase Extraction (SPE) Cleanup: The supernatant is then subjected to a cleanup step to remove remaining matrix components that could interfere with the analysis. Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used for the cleanup of fluoroquinolone residues.[3][5][7]
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences while retaining the analytes.
-
Elution: Elute the danofloxacin and this compound from the cartridge with a stronger solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
The reconstituted sample extract is injected into the LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of danofloxacin.
-
Mobile Phase: The mobile phase usually consists of a gradient mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.[8]
-
Gradient Elution: A gradient program is employed to effectively separate danofloxacin from other matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of fluoroquinolones.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for selective and sensitive detection. This involves monitoring specific precursor ion to product ion transitions for both danofloxacin and this compound.
-
Quantitative Data and Method Performance
The performance of an analytical method is evaluated through a validation process that assesses several key parameters. The use of this compound as an internal standard is crucial for achieving the high levels of accuracy and precision required for regulatory compliance.
Method Validation Parameters
The following table summarizes typical performance data for LC-MS/MS methods for danofloxacin analysis in various matrices.
| Parameter | Matrix | Typical Value | Reference |
| Limit of Detection (LOD) | Chicken Muscle & Pork | 1.0 µg/kg | [9] |
| Chicken Tissue | 10.50 µg/kg | ||
| Limit of Quantification (LOQ) | Chicken Muscle & Pork | 2.0 µg/kg | [9] |
| Chicken Tissue | 35 µg/kg | ||
| Recovery | Chicken Muscle & Pork | 79.61 - 92.23% | [9] |
| Chicken Tissue | 91 - 97% | ||
| Linearity (r²) | Plasma | > 0.999 | [10] |
| Precision (RSD) | Chicken Muscle & Pork | < 7.45% | [9] |
Maximum Residue Limits (MRLs)
Regulatory agencies have established MRLs for danofloxacin in various food products to ensure consumer safety. The following table lists the MRLs in different tissues for various animal species.
| Animal Species | Tissue | MRL (µg/kg) |
| Bovine | Muscle | 200 |
| Liver | 400 | |
| Kidney | 400 | |
| Fat | 100 | |
| Milk | 30 | |
| Porcine | Muscle | 100 |
| Liver | 50 | |
| Kidney | 200 | |
| Fat | 100 | |
| Poultry | Muscle | 200 |
| Liver | 400 | |
| Kidney | 400 | |
| Fat/Skin | 100 |
Data sourced from various international regulatory bodies.[2][11]
Visualizing the Analytical Workflow
The following diagrams illustrate the key stages in the analysis of danofloxacin residues using this compound as an internal standard.
Caption: Experimental workflow for danofloxacin residue analysis.
Caption: Role of this compound in accurate quantification.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of danofloxacin residues in food products of animal origin. Its ability to mimic the behavior of the native analyte throughout the analytical process ensures that variations in sample preparation and instrumental analysis are effectively compensated for. The detailed methodologies and performance data presented in this guide underscore the robustness of LC-MS/MS methods employing this compound, providing researchers, scientists, and drug development professionals with a solid foundation for implementing and validating these critical food safety analyses. The continued application of such rigorous analytical approaches is essential for safeguarding public health and facilitating international trade in animal products.
References
- 1. Confirmation of danofloxacin residues in chicken and cattle liver by microbore high-performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of danofloxacin and N-desmethyldanofloxacin in cattle and chicken edible tissues by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid [arccjournals.com]
- 7. lcms.cz [lcms.cz]
- 8. shimadzu.com [shimadzu.com]
- 9. Confirmation of enrofloxacin, ofloxacin, sarafloxacin and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
Methodological & Application
Application Notes and Protocols for the Quantification of Danofloxacin using Danofloxacin-D3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of danofloxacin in biological matrices, specifically plasma, using Danofloxacin-D3 as an internal standard (IS). The methodology is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic studies and residue analysis.
Introduction
Danofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity, primarily used in veterinary medicine. Accurate quantification of danofloxacin in biological samples is crucial for pharmacokinetic and toxicokinetic studies, as well as for monitoring drug residues in food products. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification. It effectively compensates for variations in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.
Experimental Workflow
The overall experimental workflow for the quantification of danofloxacin using this compound is depicted in the following diagram.
Caption: Experimental workflow for danofloxacin quantification.
Detailed Experimental Protocol
This protocol is intended for the analysis of danofloxacin in plasma. Modifications may be necessary for other biological matrices.
Materials and Reagents
-
Danofloxacin analytical standard
-
This compound (methyl D3) internal standard[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free plasma (for calibration standards and quality controls)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of danofloxacin and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These stock solutions should be stored at -20°C or below.
-
-
Working Standard Solutions:
-
Prepare a series of danofloxacin working standards by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike the blank plasma for the calibration curve and quality control (QC) samples.
-
Prepare a this compound working solution at a concentration of 1 µg/mL by diluting the stock solution with acetonitrile. This will be used for spiking all samples (except blanks).
-
Preparation of Calibration Standards and Quality Control Samples
-
Label a series of microcentrifuge tubes for each calibration standard and QC level.
-
To each tube, add the appropriate volume of the corresponding danofloxacin working standard solution to blank plasma to achieve the desired concentrations. A typical calibration curve range for danofloxacin in plasma is 1 to 2000 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Sample Preparation
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To a 100 µL aliquot of each sample, calibration standard, and QC, add 20 µL of the 1 µg/mL this compound working solution (for samples to be quantified) or 20 µL of acetonitrile (for blank samples).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile).
-
Vortex mix and centrifuge briefly before transferring to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following are typical instrumental conditions. Optimization may be required depending on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0-0.5 min | 10% B |
| 0.5-3.0 min | Linear gradient to 90% B |
| 3.0-4.0 min | Hold at 90% B |
| 4.1-5.0 min | Return to 10% B and equilibrate |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Danofloxacin | To be determined empirically (e.g., Q1: 358.2 -> Q3: 257.1, 314.2) |
| This compound | To be determined empirically (e.g., Q1: 361.2 -> Q3: 260.1, 317.2) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for the specific instrument |
| Cone Voltage | To be optimized for the specific instrument |
Note: The specific MRM transitions for danofloxacin and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.
Data Analysis and Quantification
-
Integrate the peak areas for both danofloxacin and this compound for all standards, QCs, and unknown samples.
-
Calculate the peak area ratio of danofloxacin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Determine the concentration of danofloxacin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
Quantitative Data Summary
The following table summarizes typical validation parameters for a similar LC-MS/MS method for fluoroquinolone quantification.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Precision (CV%) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 | Within acceptable range |
| Stability | Analyte stable under tested conditions | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C |
Signaling Pathway and Logical Relationships
The use of a deuterated internal standard follows a clear logical principle to ensure accurate quantification.
References
Preparation of Danofloxacin-D3 Stock and Working Solutions: An Application Note and Protocol
Introduction
Danofloxacin, a synthetic fluoroquinolone antibiotic, is utilized in veterinary medicine to combat respiratory diseases in poultry, cattle, and swine.[1] Its deuterated analogue, Danofloxacin-D3, serves as an invaluable internal standard for quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of analytical methods.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound stock and working solutions. Adherence to these protocols will ensure the integrity and reliability of quantitative bioanalytical assays.
Materials and Reagents
-
Methanol (LC-MS grade or equivalent)
-
Acetonitrile (LC-MS grade or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Cryo-storage vials
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the recommended concentrations for its stock and working solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇D₃FN₃O₃ | [3] |
| Molecular Weight | 360.40 g/mol | [3][4] |
| Form | Solid | [2][3] |
| Storage (Powder) | -20°C | [3] |
| Purity | ≥98% | [5] |
Table 2: Recommended Solution Concentrations and Storage
| Solution Type | Recommended Concentration | Recommended Solvent | Storage Temperature | Stability in Solvent |
| Stock Solution | 100 µg/mL - 1 mg/mL | Methanol or Acetonitrile | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C[3] |
| Working Solution | 1 ng/mL - 100 ng/mL | Methanol, Acetonitrile, or appropriate mobile phase | 4°C (short-term) or -20°C (long-term) | Prepare fresh or use within a week if stored at 4°C |
Experimental Protocols
Preparation of this compound Stock Solution (100 µg/mL)
This protocol describes the preparation of a 100 µg/mL stock solution of this compound. This concentration is a common starting point and can be adjusted based on specific assay requirements.
Methodology:
-
Equilibration: Allow the vial containing this compound solid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a 10 mL Class A volumetric flask. Add a small amount of the chosen solvent (Methanol or Acetonitrile) to dissolve the solid.
-
Mixing: Gently swirl the flask to ensure the solid is fully dissolved. If necessary, sonicate for 5-10 minutes.
-
Dilution: Once dissolved, bring the solution to the final volume of 10 mL with the solvent.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Aliquoting and Storage: Aliquot the stock solution into clearly labeled cryo-storage vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of this compound Working Solution (10 ng/mL)
This protocol details the preparation of a 10 ng/mL working solution from the 100 µg/mL stock solution. The final concentration of the working solution should be optimized based on the expected analyte concentration in the samples.
Methodology:
-
Thawing: Thaw a vial of the 100 µg/mL this compound stock solution at room temperature.
-
Serial Dilution (Intermediate): Perform a 1:100 dilution by transferring 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask and bringing it to volume with the chosen solvent. This results in an intermediate solution of 1 µg/mL (1000 ng/mL).
-
Serial Dilution (Final): Perform another 1:100 dilution by transferring 100 µL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask and bringing it to volume with the appropriate solvent (e.g., mobile phase for LC-MS/MS analysis). This yields the final 10 ng/mL working solution.
-
Homogenization: Vortex the working solution thoroughly.
-
Storage: The working solution can be stored at 4°C for short-term use or at -20°C for longer periods. It is recommended to prepare fresh working solutions regularly.
Diagrams
Caption: Workflow for the preparation of this compound stock and working solutions.
Conclusion
The protocols outlined in this document provide a standardized approach to the preparation of this compound stock and working solutions. Proper preparation and storage of these solutions are fundamental to achieving reliable and reproducible results in quantitative bioanalytical studies. Researchers should ensure that all equipment is properly calibrated and that high-purity reagents are used to maintain the integrity of the standards.
References
Application Note: Quantitative Analysis of Danofloxacin in Animal Tissues using Danofloxacin-D3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the spiking of Danofloxacin-D3 as an internal standard in animal tissue samples for the accurate quantification of danofloxacin. The described methodology, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is designed for high-throughput analysis in drug residue monitoring and pharmacokinetic studies.
Introduction
Danofloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity used in veterinary medicine to treat bacterial infections in cattle and poultry.[1][2] Monitoring its residue levels in edible tissues is crucial for ensuring food safety and adhering to regulatory limits. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis via LC-MS/MS.[3][4] It accurately corrects for variations in sample preparation, extraction efficiency, and matrix effects, leading to highly accurate and precise results.[3][4] This protocol outlines a comprehensive workflow from tissue preparation and spiking to final analysis.
Experimental Protocols
Materials and Reagents
-
Danofloxacin analytical standard
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
Phosphate buffer
-
Blank animal tissue (e.g., chicken muscle, bovine liver)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Danofloxacin and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL. Store at -20°C.
-
Intermediate Standard Solutions (10 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to create intermediate standard solutions of 10 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the Danofloxacin intermediate solution with the extraction solvent. The concentration range should bracket the expected concentrations in the samples.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate solution with the extraction solvent to prepare a 1 µg/mL spiking solution.
Sample Preparation and Spiking
-
Tissue Homogenization:
-
Thaw frozen tissue samples on ice.
-
Weigh 2 g (± 0.1 g) of the tissue into a 50 mL polypropylene centrifuge tube.
-
Add 8 mL of a 10% trichloroacetic acid in acetonitrile solution.[5]
-
Homogenize the sample using a high-speed homogenizer (e.g., at 1300 rpm) until a uniform consistency is achieved.[6] It is crucial to keep the sample cold during this process to minimize degradation.[2]
-
-
Spiking with Internal Standard:
-
To each homogenized sample, add a precise volume (e.g., 20 µL) of the 1 µg/mL this compound internal standard spiking solution. This should be done prior to any extraction or cleanup steps to account for all procedural variations.[7]
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
Extraction and Cleanup
-
Extraction:
-
After spiking, vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction of the tissue pellet with another 8 mL of 10% trichloroacetic acid in acetonitrile, vortex, and centrifuge again.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., C18 or HLB) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for Danofloxacin and this compound should be determined by direct infusion of the standard solutions.
-
Data Presentation
The following table summarizes typical quantitative data obtained from validated methods for danofloxacin analysis in animal tissues.
| Parameter | Danofloxacin in Chicken Muscle | Danofloxacin in Bovine Liver | Reference |
| Linearity Range | 5 - 500 ng/g | 10 - 500 ng/g | [8] |
| Limit of Detection (LOD) | 1.0 µg/kg | 1.0 µg/kg | [5] |
| Limit of Quantification (LOQ) | 2.0 µg/kg | 2.0 µg/kg | [5] |
| Recovery | 77.97% - 92.23% | > 90% | [5][8] |
| Intra-assay Precision (%RSD) | < 4% | < 7.45% | [5][8] |
| Inter-assay Precision (%RSD) | < 2% | < 7.45% | [5][8] |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Danofloxacin in animal tissue.
Signaling Pathway (Placeholder for Logical Relationship)
As this protocol describes an analytical method, a traditional signaling pathway is not applicable. The following diagram illustrates the logical relationship of using an internal standard for quantification.
Caption: Logic of quantification using an internal standard.
References
- 1. Danofloxacin [fao.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. scispace.com [scispace.com]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Confirmation of enrofloxacin, ofloxacin, sarafloxacin and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. youtube.com [youtube.com]
- 8. fao.org [fao.org]
Application Notes and Protocols for the Detection of Danofloxacin-D3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danofloxacin is a synthetic fluoroquinolone antibiotic used in veterinary medicine. For pharmacokinetic studies, therapeutic drug monitoring, and residue analysis, a robust and sensitive analytical method is crucial. The use of a stable isotope-labeled internal standard, such as Danofloxacin-D3, is the gold standard for accurate quantification by mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing.
This document provides detailed application notes and protocols for the detection and quantification of Danofloxacin using this compound as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Parameters
The successful detection of Danofloxacin and its internal standard, this compound, relies on the optimization of mass spectrometry parameters. The following table summarizes the key multiple reaction monitoring (MRM) parameters. These values should be used as a starting point and may require further optimization based on the specific instrument and experimental conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) / Declustering Potential (V) |
| Danofloxacin | 358.2 | 340.2 | [Note 1] | [Note 1] |
| 283.1 | [Note 1] | [Note 1] | ||
| This compound | 361.2 | 343.2 | [Note 1] | [Note 1] |
| 286.1 | [Note 1] | [Note 1] |
[Note 1]: Collision energy and cone voltage/declustering potential are instrument-dependent parameters and should be optimized for maximum signal intensity. Typical starting ranges for fluoroquinolones are 15-35 eV for collision energy and 20-50 V for cone voltage/declustering potential.
The precursor ion for Danofloxacin corresponds to the protonated molecule [M+H]⁺. The fragmentation of Danofloxacin typically involves the loss of a water molecule and cleavage of the piperazine ring.[1] For this compound, the precursor and product ions are shifted by +3 Da due to the three deuterium atoms.
Experimental Protocols
This section outlines a general protocol for the analysis of Danofloxacin in biological matrices, such as plasma or tissue.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for sample preparation.[2][3][4]
Materials:
-
Homogenized tissue sample or plasma
-
This compound internal standard solution
-
Acetonitrile (ACN) with 1% formic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and primary secondary amine (PSA) sorbent
-
Centrifuge tubes (15 mL and 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 1 g of homogenized tissue or pipette 1 mL of plasma into a 15 mL centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 10 mL of ACN with 1% formic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper ACN layer to a d-SPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 500 µL) for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column:
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Elution:
-
A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. The gradient should be optimized to ensure good separation from matrix components.
Flow Rate:
-
0.2 - 0.4 mL/min
Injection Volume:
-
5 - 10 µL
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer
Ionization Mode:
-
Positive Electrospray Ionization (ESI+)
Acquisition Mode:
-
Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.
Experimental Workflow
The following diagram illustrates the logical flow of the analytical method for this compound detection.
Caption: Experimental workflow for this compound detection.
This comprehensive workflow ensures reliable and accurate quantification of Danofloxacin in various biological matrices, which is essential for advancing research and development in the pharmaceutical and veterinary sciences.
References
- 1. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of QuEChERS Method for Antibiotic Residues Analysis in Animal Foods by Response Surface Methodology[v1] | Preprints.org [preprints.org]
- 4. A modified QuEChERS-based UPLC-MS/MS method for rapid determination of multiple antibiotics and sedative residues in freshwater fish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Danofloxacin-D3 in Pharmacokinetic Studies of Cattle and Poultry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Danofloxacin, a synthetic fluoroquinolone antibiotic, is utilized in veterinary medicine for the treatment of respiratory diseases in cattle and poultry.[1][2] Its efficacy is underpinned by a broad spectrum of antibacterial activity.[1] Understanding the pharmacokinetic profile of danofloxacin is crucial for optimizing dosage regimens and ensuring therapeutic success. Danofloxacin-D3, a deuterated analog of danofloxacin, serves as an ideal internal standard for quantitative bioanalysis in pharmacokinetic studies. Its use enhances the accuracy and precision of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), by correcting for variations during sample preparation and analysis.
These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic studies in cattle and poultry, including detailed experimental protocols and a summary of key pharmacokinetic parameters.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of danofloxacin in cattle and poultry from various studies. These values can vary based on factors such as age, health status, and specific experimental conditions.
Table 1: Pharmacokinetic Parameters of Danofloxacin in Cattle
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Reference |
| Subcutaneous | 1.25 | 0.23 ± 0.05 | - | - | - | [3] |
| Intramuscular | 1.25 | - | ~1 | - | 2.9 | [4][5] |
| Intravenous | 1.25 | - | - | - | 54.9 min | [6] |
| Subcutaneous | 6 | - | - | 9.69 | 12.53 | [7] |
| Subcutaneous | 6 (every 48h) | ~1.2 | ~4 | - | ~11 | [8] |
| Subcutaneous | 8 | ~1.5 | ~4 | - | ~10 | [8] |
Table 2: Pharmacokinetic Parameters of Danofloxacin in Poultry (Chickens)
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| Oral | 5 | 0.53 ± 0.19 | 4 | 4.72 ± 1.82 | 11.24 ± 3.90 | 40.12 ± 15.83 | [9] |
| Intravenous | 5 | - | - | 11.76 ± 3.25 | 10.17 ± 3.72 | - | [9] |
| Intravenous | 5 | 2.97 ± 0.05 (at 0.083h) | - | 7.63 ± 0.11 | 4.64 ± 0.07 | - | [10] |
| Oral (in drinking water) | 5 | 0.21 (plasma) | 12 (steady state) | - | 5-6 | - | [1] |
Experimental Protocols
In Vivo Study Design for Pharmacokinetic Evaluation
This protocol outlines a typical design for a pharmacokinetic study of danofloxacin in cattle or poultry.
a. Animal Selection and Housing:
-
Select healthy, age-matched cattle or poultry.
-
House animals in appropriate facilities with controlled environmental conditions.
-
Provide ad libitum access to feed and water, ensuring the feed is free of antibiotics.[6]
-
Allow for an acclimatization period before the study begins.
b. Drug Administration:
-
Prepare a sterile solution of danofloxacin at the desired concentration.
-
Administer danofloxacin via the intended route (e.g., intravenous, intramuscular, subcutaneous, or oral gavage).
-
Record the exact dose administered to each animal based on their body weight.
c. Sample Collection:
-
Collect blood samples from a suitable vessel (e.g., jugular vein in cattle, brachial vein in poultry) at predetermined time points.
-
Typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration.[7]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
For tissue distribution studies, euthanize subsets of animals at various time points and collect tissues of interest (e.g., lung, liver, kidney, muscle).[11]
d. Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma and tissue samples at -80°C until analysis.[11]
Bioanalytical Method for Danofloxacin Quantification
This protocol describes a general method for the quantification of danofloxacin in plasma and tissue samples using HPLC with fluorescence detection, incorporating this compound as an internal standard.
a. Sample Preparation:
-
Plasma:
-
Thaw plasma samples on ice.
-
To a 200 µL aliquot of plasma, add 300 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of this compound as the internal standard.[12]
-
Vortex the mixture thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a clean tube for analysis.
-
-
Tissue:
-
Thaw tissue samples on ice.
-
Weigh a portion of the tissue (e.g., 100 mg) and homogenize it in a suitable buffer.[11]
-
Add a protein precipitation solution containing this compound to the tissue homogenate.
-
Follow the same vortexing and centrifugation steps as for plasma samples.
-
The resulting supernatant is ready for analysis.
-
b. HPLC-Fluorescence Detection:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used.[13]
-
Mobile Phase: A mixture of an aqueous solution (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[13][14]
-
Flow Rate: Typically around 1.0 mL/min.
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for danofloxacin (e.g., excitation at 280-338 nm and emission at 425-450 nm).[13][14]
-
Injection Volume: Inject a fixed volume (e.g., 20 µL) of the prepared sample extract.[11]
c. Data Analysis:
-
Construct a calibration curve by analyzing standard solutions of danofloxacin of known concentrations with a constant concentration of this compound.
-
Calculate the ratio of the peak area of danofloxacin to the peak area of this compound.
-
Plot this ratio against the concentration of danofloxacin to generate a linear regression curve.
-
Determine the concentration of danofloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Mechanism of Action of Fluoroquinolones
Fluoroquinolones, including danofloxacin, exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
Caption: Mechanism of action of Danofloxacin.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of danofloxacin in cattle or poultry.
Caption: Pharmacokinetic study experimental workflow.
References
- 1. Danofloxacin [fao.org]
- 2. Rational Use of Danofloxacin for Treatment of Mycoplasma gallisepticum in Chickens Based on the Clinical Breakpoint and Lung Microbiota Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Enrofloxacin and Danofloxacin in Plasma, Inflammatory Exudate, and Bronchial Secretions of Calves following Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Pharmacokinetic study of danofloxacin in cattle and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. icba-israel.com [icba-israel.com]
- 7. Concentrations of danofloxacin 18% solution in plasma, milk and tissues after subcutaneous injection in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of danofloxacin dosing regimen on gastrointestinal pharmacokinetics and fecal microbiome in steers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Danofloxacin in Gushi Chickens after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochemjournal.com [biochemjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Development of a method for the determination of danofloxacin in plasma by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols for the Use of Danofloxacin-D3 in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development, providing insights into a compound's susceptibility to biotransformation. A compound's metabolic fate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. In vitro metabolic stability assays, typically employing liver microsomes or hepatocytes, are essential tools for predicting in vivo clearance.
Danofloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine, undergoes metabolism primarily through N-desmethylation.[1][2] Accurate quantification of the parent compound and its metabolites is crucial for these studies. The use of a stable isotope-labeled internal standard, such as Danofloxacin-D3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and its deuterated counterpart allows for precise and accurate quantification by correcting for matrix effects and variations in sample processing.
These application notes provide a detailed protocol for determining the metabolic stability of Danofloxacin using liver microsomes, with this compound as the internal standard for robust LC-MS/MS-based quantification.
Data Presentation
Table 1: In Vitro Metabolic Stability of Danofloxacin in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | Danofloxacin Remaining (%) |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
| Calculated Parameters | |
| Half-Life (t½, min) | 25.1 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.6 |
Table 2: LC-MS/MS Parameters for Danofloxacin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Danofloxacin | 358.2 | 340.2 | 22 |
| This compound | 361.2 | 343.2 | 22 |
Experimental Protocols
Materials and Reagents
-
Danofloxacin (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Purified Water (18.2 MΩ·cm)
-
96-well incubation plates
-
96-well collection plates
Protocol for Metabolic Stability Assay in Human Liver Microsomes
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of Danofloxacin in DMSO.
-
Prepare a 1 mM stock solution of this compound in DMSO. From this, prepare a 1 µM working solution in 50:50 acetonitrile:water to be used as the internal standard (IS) solution.
-
Prepare the incubation mixture by adding the NADPH regenerating system to pre-warmed (37°C) potassium phosphate buffer.
-
Thaw the pooled human liver microsomes on ice and dilute with pre-warmed potassium phosphate buffer to a final concentration of 1 mg/mL.
-
-
Incubation:
-
In a 96-well incubation plate, add the liver microsomal suspension.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
To initiate the metabolic reaction, add the Danofloxacin working solution to the wells to achieve a final concentration of 1 µM. The final microsomal protein concentration should be 0.5 mg/mL.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 100 µL of ice-cold acetonitrile containing the this compound internal standard to each well. The 0-minute time point is terminated immediately after the addition of the test compound.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate the proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate Danofloxacin from potential metabolites and matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Use the transitions specified in Table 2 for Danofloxacin and this compound.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of Danofloxacin to this compound for each time point.
-
Determine the percentage of Danofloxacin remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining Danofloxacin against incubation time.
-
Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
Visualizations
References
Application Note: Quantification of Danofloxacin Residues in Bovine Milk by LC-MS/MS Using a Deuterated Internal Standard
AN-2025-11-07
Audience: Researchers, scientists, and drug development professionals in the fields of food safety, veterinary medicine, and analytical chemistry.
Abstract
This application note details a robust and sensitive method for the quantification of danofloxacin, a fluoroquinolone antibiotic, in bovine milk. The procedure utilizes a simplified liquid extraction followed by solid-phase extraction (SPE) for sample cleanup. Analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Danofloxacin-D3 as an isotopic internal standard to ensure accuracy and precision. The method is validated according to established guidelines and is suitable for routine monitoring of danofloxacin residues to ensure compliance with regulatory limits.
Introduction
Danofloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity used in veterinary medicine to treat respiratory diseases in cattle.[1] The presence of antibiotic residues in milk is a significant concern for food safety, as it can lead to allergic reactions in sensitive individuals and contribute to the development of antimicrobial resistance.[2][3] Consequently, regulatory bodies have established Maximum Residue Limits (MRLs) for danofloxacin in milk.
Accurate quantification of these residues requires a highly selective and sensitive analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this application due to its superior specificity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations in sample preparation and instrumental response, thereby ensuring the highest level of accuracy and precision.[4] This note provides a comprehensive protocol for the extraction, chromatographic separation, and quantification of danofloxacin in milk.
Principle of the Method
The analytical workflow begins with the deproteinization of the milk sample using an acidified organic solvent. The deuterated internal standard (this compound) is added at the beginning of the process to compensate for any analyte loss during sample preparation. After centrifugation, the supernatant is cleaned up and concentrated using a polymeric solid-phase extraction (SPE) cartridge. The final extract is then analyzed by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a matrix-matched calibration curve.
Materials and Reagents
-
Standards: Danofloxacin Mesylate (≥98% purity), this compound (≥98% purity, methyl-D3)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥98%), Water (LC-MS Grade or equivalent)
-
Chemicals: Disodium EDTA, Acetic Acid
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL)
-
Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of Danofloxacin and this compound standards in 100 mL of methanol, respectively. Store at 2-8°C in the dark.
-
Intermediate Spiking Solution (1 µg/mL): Dilute the stock solutions with a 50:50 mixture of methanol and water to create intermediate standards.
-
Working Calibration Standards (1 - 100 ng/mL): Prepare a series of calibration standards by spiking blank milk extract with appropriate volumes of the intermediate solutions.
Sample Preparation Protocol
-
Sample Measurement: Place 5.0 g (± 0.1 g) of a milk sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound intermediate solution to achieve a final concentration of 20 ng/g.
-
Deproteinization & Extraction: Add 5 mL of 0.1 M Disodium EDTA solution containing 2% acetic acid. Vortex vigorously for 5 minutes.[5]
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.[5]
-
Sample Loading: Carefully load the supernatant from step 4 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of 10% methanol in water.[5]
-
Elution: Elute the analytes from the cartridge with 4 mL of acetonitrile into a clean tube.
-
Evaporation: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry residue in 1.0 mL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an LC vial for analysis.[5]
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC / HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 10% B; 1-8 min: 10% to 90% B; 8-9 min: 90% B; 9.1-12 min: 10% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Danofloxacin and this compound
Disclaimer: The Collision Energy (CE) values provided are typical starting points for fluoroquinolones and MUST be optimized for the specific mass spectrometer being used to achieve maximum sensitivity.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (CE) eV | Purpose |
| Danofloxacin | 358.1 | 340.1 | 50 | 25 | Quantifier |
| 358.1 | 299.2 | 50 | 30 | Qualifier | |
| This compound | 361.1 | 343.1 | 50 | 25 | Internal Standard |
Method Validation Data
The method was validated for linearity, accuracy (recovery), precision (repeatability), and sensitivity (LOD/LOQ).
Table 4: Linearity
| Analyte | Calibration Range (ng/g) | Correlation Coefficient (r²) |
| Danofloxacin | 1.0 - 100.0 | ≥ 0.995 |
Table 5: Accuracy and Precision (n=6)
| Spiked Level (ng/g) | Mean Recovery (%)[2][5] | RSD (%)[2] |
| 5.0 | 92.5 | 6.8 |
| 20.0 | 95.1 | 4.5 |
| 50.0 | 97.3 | 3.1 |
Table 6: Method Sensitivity
| Parameter | Result (ng/g) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for danofloxacin analysis in milk.
Mechanism of Action Diagram
Caption: Danofloxacin inhibits bacterial DNA gyrase.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and accurate tool for the quantification of danofloxacin residues in bovine milk. The combination of a streamlined sample preparation protocol with the use of a deuterated internal standard ensures high-throughput capability and data quality that meets regulatory requirements for food safety monitoring.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Danofloxacin-D3 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Danofloxacin-D3 for use as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound?
Using a stable isotope-labeled internal standard (SIL-IS) such as this compound is highly recommended for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1] A SIL-IS is structurally identical to the analyte (Danofloxacin) but has a different mass due to the incorporation of stable isotopes (e.g., Deuterium, D). This provides several advantages:
-
Compensates for Matrix Effects: Biological samples are complex and can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][2] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.[2]
-
Corrects for Variability in Sample Preparation: The SIL-IS is added at a known and constant concentration to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[1] This accounts for any analyte loss during extraction, evaporation, and reconstitution steps.
-
Improves Method Robustness and Precision: By normalizing the analyte response to the internal standard response, variability arising from instrument performance fluctuations (e.g., injection volume, ionization efficiency) can be significantly minimized.
Q2: What is the ideal concentration for this compound as an internal standard?
The optimal concentration of an internal standard is one that provides a stable and reproducible signal without interfering with the detection of the analyte. A general guideline is to use a concentration that results in a detector response that is similar to the response of the analyte at the midpoint of the calibration curve. However, the ideal concentration should be determined experimentally for each specific assay.
Q3: How does the expected analyte concentration range influence the selection of the this compound concentration?
The concentration of this compound should be chosen to ensure that its signal is consistently detectable and does not saturate the detector across the entire calibration range of the analyte. If the analyte concentrations are expected to be very low (near the limit of quantification), a lower internal standard concentration may be necessary to avoid ion suppression. Conversely, for high analyte concentrations, a higher internal standard concentration might be required to ensure a robust and reproducible signal.
Q4: What are the key validation parameters to assess after optimizing the this compound concentration?
Once an optimal concentration is selected, the following validation parameters, as recommended by regulatory guidelines, should be evaluated to ensure the internal standard performs acceptably:[1]
-
Internal Standard Response Variability: The coefficient of variation (%CV) of the internal standard response should be monitored across all samples in a run and between runs. While there are no universally fixed acceptance criteria, significant variability may indicate issues with sample processing or instrument performance.[1]
-
Analyte/Internal Standard Response Ratio: The response ratio should be consistent and reproducible across the calibration curve.
-
Accuracy and Precision: The use of the internal standard should result in acceptable accuracy and precision for the quality control samples at different concentrations (low, medium, and high).
-
Matrix Effect: The matrix effect should be evaluated to ensure that the internal standard adequately compensates for any ion suppression or enhancement caused by the biological matrix.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization and use of this compound as an internal standard.
Problem: High Variability in Internal Standard (IS) Signal
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: Ensure precise and consistent addition of the this compound working solution to every sample. Use calibrated pipettes and verify the pipetting technique. Ensure thorough vortexing after adding the IS to ensure homogeneity.
-
-
Possible Cause 2: Instrument Instability.
-
Solution: Check the stability of the mass spectrometer by infusing a standard solution and monitoring the signal. Clean the ion source and check for any blockages in the sample path.
-
-
Possible Cause 3: Matrix Effects.
-
Solution: While this compound is expected to track the analyte, severe and variable matrix effects can still impact its response. Evaluate the sample cleanup procedure to remove more interfering components. Consider diluting the sample if the analyte concentration is sufficiently high.
-
-
Possible Cause 4: Instability of this compound in the sample matrix.
Problem: Poor Peak Shape for this compound
-
Possible Cause 1: Incompatibility of the injection solvent with the mobile phase.
-
Solution: The solvent used to reconstitute the final extract should be as similar as possible to the initial mobile phase composition. A strong organic solvent can cause peak distortion if the mobile phase is highly aqueous.
-
-
Possible Cause 2: Column Overload.
-
Solution: This is unlikely if the IS concentration is optimized. However, if the peak is fronting, consider reducing the concentration of the this compound working solution.
-
-
Possible Cause 3: Column Degradation or Contamination.
-
Solution: Use a guard column to protect the analytical column. If peak shape deteriorates for both the analyte and the IS, consider flushing the column or replacing it.
-
Problem: this compound Signal is Too High or Too Low
-
Possible Cause 1: Inappropriate Concentration of the Working Solution.
-
Solution: If the signal is consistently too low (poor signal-to-noise ratio), prepare a more concentrated working solution. If the signal is too high and causing detector saturation, dilute the working solution. The goal is to have a robust and reproducible signal that is on scale with the analyte's response.
-
-
Possible Cause 2: Ion Suppression.
-
Solution: A consistently low signal might also be due to significant ion suppression from the matrix. Improve the sample cleanup method or adjust the chromatographic conditions to separate the analyte and IS from the interfering matrix components.
-
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This experiment aims to identify the most suitable concentration of this compound for a given analytical method.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- From the stock solution, prepare a series of working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
2. Sample Preparation:
- Prepare three sets of samples:
- Set A: Blank matrix (e.g., plasma, tissue homogenate) spiked with the analyte at a low concentration (LQC).
- Set B: Blank matrix spiked with the analyte at a medium concentration (MQC).
- Set C: Blank matrix spiked with the analyte at a high concentration (HQC).
- To each sample, add a fixed volume of one of the this compound working solutions. Repeat this for each concentration of the working solution.
- Perform the established sample extraction procedure.
3. Data Analysis:
- Analyze the samples using the LC-MS/MS method.
- For each this compound concentration, evaluate the following:
- IS Peak Area: The peak area should be consistent across replicates and provide a good signal-to-noise ratio (>20:1).
- Analyte/IS Peak Area Ratio: Calculate the %CV of the peak area ratio for the replicates at each analyte concentration.
- Accuracy and Precision: The calculated concentrations of the QC samples should be within acceptable limits (e.g., ±15% of the nominal value).
4. Selection of Optimal Concentration:
- Choose the this compound concentration that provides a stable and reproducible peak area and results in the best accuracy and precision for the analyte across its concentration range.
Data Presentation
Table 1: Example Experimental Design for this compound Concentration Optimization
| Analyte Concentration | This compound Concentration (ng/mL) | Number of Replicates |
| Low QC (e.g., 5 ng/mL) | 10 | 5 |
| 50 | 5 | |
| 100 | 5 | |
| Medium QC (e.g., 50 ng/mL) | 10 | 5 |
| 50 | 5 | |
| 100 | 5 | |
| High QC (e.g., 500 ng/mL) | 10 | 5 |
| 50 | 5 | |
| 100 | 5 |
Table 2: General Acceptance Criteria for Internal Standard Response in Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Internal Standard Response | The IS response should be consistent across the run. While no fixed criteria are universally accepted, significant deviations should be investigated.[1] |
| Precision of IS-Normalized Response | The %CV of the back-calculated concentrations of the calibration standards should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy of IS-Normalized Response | The mean accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ). |
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Decision tree for troubleshooting high variability in the internal standard signal.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preventing isotopic exchange of deuterium in Danofloxacin-D3
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isotopic exchange of deuterium in Danofloxacin-D3 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is preventing deuterium exchange important?
This compound is a stable isotope-labeled version of Danofloxacin, a fluoroquinolone antibiotic. The deuterium atoms (D) replace hydrogen atoms (H) at specific positions in the molecule. It is commonly used as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Preventing the exchange of deuterium with hydrogen from solvents or reagents is critical for accurate quantification. If exchange occurs, the mass of the internal standard changes, leading to inaccurate measurements of the target analyte.
Q2: What are the primary factors that can cause deuterium exchange in this compound?
The primary factors that can induce deuterium exchange, often referred to as back-exchange, include:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on aromatic rings.
-
Temperature: Elevated temperatures can increase the rate of exchange reactions.
-
Solvent: Protic solvents, especially water (H₂O), are sources of hydrogen that can replace deuterium. The composition of the solvent system is a critical factor.
-
Sample Matrix: The biological or environmental matrix of the sample can contain components that promote deuterium exchange.[1][2]
Q3: How should I store my this compound stock solutions to ensure stability?
To maintain the isotopic integrity of this compound, proper storage is essential. Here are the recommended storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. | Low temperatures significantly reduce the rate of chemical reactions, including deuterium exchange. |
| Solvent | Aprotic organic solvents (e.g., acetonitrile, methanol). | Minimizes the presence of exchangeable protons. If aqueous solutions are necessary, use D₂O. |
| pH | Neutral pH (around 7.0). | Avoids acid or base-catalyzed exchange. |
| Light | Protect from light. | Fluoroquinolones can be susceptible to photodegradation. |
| Container | Use tightly sealed vials. | Prevents evaporation and contamination with atmospheric moisture. |
Q4: Can deuterium exchange occur during sample preparation?
Yes, sample preparation is a critical step where deuterium exchange can occur. It is important to minimize the exposure of this compound to harsh conditions. Key considerations include:
-
pH of Extraction Buffers: Use buffers with a neutral pH whenever possible. If acidic or basic conditions are required for extraction, minimize the exposure time and keep the temperature low.
-
Evaporation and Reconstitution: When evaporating organic solvents, do so at the lowest possible temperature. Reconstitute the sample in a mobile phase that is compatible with the LC-MS method and has a neutral pH.
-
Use of D₂O: If aqueous solutions are unavoidable during sample preparation, consider using deuterium oxide (D₂O) to maintain the isotopic labeling.
Q5: How can I minimize deuterium exchange during LC-MS analysis?
The LC-MS system itself can be a source of back-exchange. To mitigate this:
-
Mobile Phase pH: Use a mobile phase with a pH as close to neutral as possible. For reversed-phase chromatography, a pH between 3 and 6 is often a good compromise for peak shape and stability.
-
Temperature: Maintain the autosampler and column compartment at a low, controlled temperature (e.g., 4°C).
-
Analysis Time: Use a shorter chromatographic run time to reduce the time the analyte is exposed to the mobile phase.
-
System Contamination: Ensure the LC system is not contaminated with acidic or basic residues.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the isotopic exchange of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of deuterium signal or appearance of a non-deuterated Danofloxacin peak in the internal standard. | Improper Storage: Stock solution stored at room temperature, in an acidic or basic solvent, or for an extended period. | Store this compound stock solutions at -20°C or lower in an aprotic solvent. Prepare fresh working solutions regularly. |
| Harsh Sample Preparation Conditions: Use of strong acids or bases, or high temperatures during extraction or concentration steps. | Optimize sample preparation to use neutral pH buffers and low temperatures. If harsh conditions are unavoidable, minimize exposure time. | |
| Back-exchange during LC-MS analysis: Mobile phase pH is too high or too low. The column temperature is elevated. | Adjust the mobile phase pH to be as close to neutral as possible while maintaining good chromatography. Set the column and autosampler temperature to 4°C. | |
| Inconsistent or drifting internal standard response. | Variable Back-Exchange: Inconsistent sample processing times or conditions leading to varying degrees of deuterium exchange. | Standardize all sample preparation steps, including incubation times and temperatures. Use an automated sample preparation system if available. |
| Matrix Effects: Components in the sample matrix are catalyzing the exchange.[1][2][3][4] | Perform a thorough sample clean-up to remove interfering matrix components. Consider using a different extraction method (e.g., solid-phase extraction). | |
| Peak tailing or splitting for this compound. | On-column Exchange: The deuterium exchange is occurring on the analytical column. | Ensure the column is well-conditioned and not contaminated. Try a different column chemistry that is less likely to promote exchange. |
| Presence of both deuterated and partially exchanged species. | This is a strong indicator of exchange. Review all storage, sample preparation, and analytical conditions to identify the source of the back-exchange. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in 100% methanol or acetonitrile to the final concentration.
-
Vortex briefly to ensure complete dissolution.
-
Store in an amber, tightly sealed vial at -20°C.
-
-
Working Solution Preparation (e.g., 1 µg/mL):
-
Allow the stock solution to equilibrate to room temperature before opening.
-
Perform serial dilutions of the stock solution using the same aprotic solvent to achieve the desired concentration.
-
Store the working solution at -20°C when not in use. It is recommended to prepare fresh working solutions weekly.
-
Protocol 2: Sample Preparation for Bioanalytical Studies (Plasma)
This protocol is a general guideline and may need optimization for specific matrices.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 20 µL of the this compound working solution as the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid, ensuring the final pH is not strongly acidic).
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Workflow for handling this compound to minimize isotopic exchange.
Caption: Key factors that can lead to the isotopic exchange of deuterium in this compound.
References
Technical Support Center: Troubleshooting Poor Peak Shape of Danofloxacin-D3 in HPLC
Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues with Danofloxacin-D3. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is a common issue when analyzing basic compounds like this compound and is often caused by secondary interactions within the chromatographic system.[1][2] The primary causes include:
-
Interaction with Residual Silanols: The most frequent cause of tailing for basic analytes is the interaction between the positively charged analyte and negatively charged, unreacted silanol groups on the surface of silica-based stationary phases (like C18 columns).[1][3]
-
Metal Chelation: Danofloxacin, as a fluoroquinolone, has a high affinity for metal ions.[4][5][6] Trace metal contamination in the HPLC system (e.g., from stainless steel frits, tubing, or even titanium in biocompatible systems) can lead to the formation of Danofloxacin-metal complexes.[7] These complexes can then interact with the stationary phase, causing peak distortion.[7]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[8]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or the natural degradation of the stationary phase over time can create active sites that cause tailing.[8][9]
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Overload: This is the most common cause of fronting, especially at high concentrations.[10]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[8]
-
Low Column Temperature: In some cases, a column temperature that is too low can lead to fronting.
Q3: I'm observing split peaks for this compound. What should I investigate?
Split peaks can be indicative of several issues:
-
Contamination at the Column Inlet: Particulates from the sample or system can block the column inlet frit, causing the sample to flow unevenly through the packing material.
-
Column Void: A void or channel in the column packing can cause the sample band to split.[3] This can result from pressure shocks or operating the column outside its recommended pH and temperature ranges.[3]
-
Injector Problems: A malfunctioning injector, such as a damaged rotor seal, can cause incomplete or staggered sample injection.[10]
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase can lead to peak splitting.[8]
Q4: What is the ideal mobile phase pH for analyzing this compound?
To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to ensure this compound exists in a single ionic state. Danofloxacin has two pKa values, approximately 6.07 and 8.50.[11] It is generally recommended to set the mobile phase pH at least 2 units away from the analyte's pKa.[9]
| pH Range | Predominant Ionic State of Danofloxacin | Recommendation |
| pH < 4.0 | Cationic | Recommended. Minimizes silanol interactions and promotes a single ionic form. |
| 4.0 < pH < 8.0 | Zwitterionic/Neutral | Avoid. Analyte can exist in multiple forms, leading to poor peak shape. |
| pH > 10.5 | Anionic | Possible, but less common. Requires a pH-stable column. |
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Experimental Protocol: Systematic Troubleshooting of Peak Tailing
-
Initial Assessment:
-
Confirm that the peak tailing is specific to this compound or if it affects all peaks in the chromatogram. If all peaks are tailing, the issue is likely systemic (e.g., extra-column volume). If only the this compound peak is tailing, proceed with the following steps.
-
-
Mobile Phase pH Optimization:
-
Prepare a mobile phase with a pH of 3.0 or lower using an appropriate buffer (e.g., 0.1% formic acid or phosphoric acid).
-
Equilibrate the column with at least 10 column volumes of the new mobile phase.
-
Inject a standard solution of this compound and observe the peak shape.
-
-
Addition of a Competing Base:
-
If tailing persists at low pH, add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the residual silanol groups, reducing their interaction with this compound.
-
-
Metal Chelation Mitigation:
-
Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a concentration of 0.1-0.5 mM. This will bind to any free metal ions in the system, preventing them from forming complexes with this compound.
-
-
Column Evaluation:
-
If the above steps do not resolve the issue, the problem may lie with the column itself.
-
Flush the column with a strong solvent to remove any contaminants.
-
If the problem persists, consider replacing the column with a new one, preferably one with low silanol activity or end-capping.
-
Caption: Interactions causing poor peak shape versus ideal chromatography.
Guide 2: Addressing Peak Fronting and Splitting
This guide offers solutions for less common, but still problematic, peak shape issues.
Experimental Protocol: Resolving Peak Fronting
-
Reduce Injection Volume:
-
Sequentially reduce the injection volume by 50% until the peak shape becomes symmetrical. If this resolves the fronting, the issue was column overload.
-
-
Modify Sample Solvent:
-
If possible, dissolve the sample in the initial mobile phase.
-
If a different solvent must be used, ensure it is weaker (less eluotropic) than the mobile phase. For reversed-phase HPLC, this means using a solvent with a higher percentage of water.
-
Experimental Protocol: Investigating Split Peaks
-
Check for Column Contamination:
-
Disconnect the column from the detector and reconnect it in the reverse direction.
-
Flush the column with a strong solvent at a low flow rate (e.g., 0.5 mL/min) for 20-30 minutes.
-
Reinstall the column in the correct direction and test again.
-
-
Inspect for Leaks and Voids:
-
Carefully inspect all fittings between the injector and the detector for any signs of leaks.
-
If a column void is suspected (often accompanied by a sudden drop in backpressure), the column will likely need to be replaced.
-
-
Use a Guard Column:
-
To prevent future contamination of the analytical column, install a guard column with a matching stationary phase. [8]Replace the guard column regularly.
-
Troubleshooting Workflow for Peak Splitting and Fronting
Caption: Decision-making workflow for resolving peak fronting and splitting.
References
- 1. aapco.org [aapco.org]
- 2. m.youtube.com [m.youtube.com]
- 3. waters.com [waters.com]
- 4. Effect of metal ions on some pharmacologically relevant interactions involving fluoroquinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. youtube.com [youtube.com]
- 11. Comparative electrochemical study of veterinary drug danofloxacin at glassy carbon electrode and electrified liquid–liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
Matrix effects on Danofloxacin-D3 signal in mass spectrometry
Welcome to the technical support center for Danofloxacin-D3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on the identification and mitigation of matrix effects.
Problem: Poor reproducibility and accuracy in quantitative results.
Possible Cause: Matrix effects, such as ion suppression or enhancement, are a primary cause of poor reproducibility and accuracy in LC-MS/MS analysis.[1][2][3][4] These effects arise from co-eluting endogenous components in the sample matrix (e.g., phospholipids, salts, proteins) that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][5]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve sample cleanup.[1][6]
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering matrix components and can lead to cleaner extracts compared to simpler methods like protein precipitation.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate Danofloxacin from matrix components based on partitioning between two immiscible liquids.[6][7]
-
Protein Precipitation (PPT): While a quick and simple method, PPT is often less effective at removing phospholipids and other matrix components that can cause ion suppression.[6]
-
-
Chromatographic Separation:
-
Modify your HPLC/UHPLC gradient to better separate this compound from co-eluting matrix components.[1]
-
Consider using a different stationary phase or column chemistry to improve separation.
-
-
Internal Standard Selection:
-
This compound is a stable isotope-labeled (SIL) internal standard, which is the best choice to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the unlabeled analyte.[1][5] Ensure the purity and concentration of your internal standard are correct.
-
Problem: Low signal intensity or complete signal loss for this compound.
Possible Cause: Severe ion suppression is the most likely culprit for low or no signal. This is particularly common in complex matrices like plasma or tissue when using less rigorous sample preparation methods.[4][8]
Solutions:
-
Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression. This involves comparing the signal of this compound in a clean solution to the signal when spiked into a blank, extracted matrix sample.[4]
-
Improve Sample Cleanup: As mentioned above, switching to a more effective sample preparation technique like SPE is highly recommended.[6][7]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, ensure that the final concentration of this compound remains above the lower limit of quantification (LLOQ).[6]
-
Check Instrument Parameters: Ensure that the mass spectrometer parameters (e.g., capillary voltage, gas flows, temperature) are optimized for this compound.[9]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[3][5] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, which can negatively impact the accuracy and precision of quantification.[1][2][4]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) version of Danofloxacin. It is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during sample extraction, chromatography, and ionization, allowing it to effectively compensate for variations in sample preparation and matrix effects.[1][5]
Q3: Which sample preparation method is best for minimizing matrix effects for this compound in plasma?
A3: Solid-phase extraction (SPE) is generally considered the most effective method for reducing matrix effects in complex biological fluids like plasma.[6][7] It provides a more thorough cleanup by selectively isolating the analyte from interfering components like phospholipids, which are a major source of ion suppression. While simpler methods like protein precipitation are faster, they are often less effective at removing these interferences.[6]
Q4: How can I quantify the extent of matrix effects in my assay?
A4: The most common method to quantify matrix effects is the post-extraction addition experiment.[4] This involves three sets of samples:
-
Set A: Analyte and internal standard in a clean solvent.
-
Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentration as Set A.
-
Set C: Pre-spiked matrix sample that has gone through the entire extraction process.
The matrix effect (ME) can be calculated as: ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100 . A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[4]
Quantitative Data Summary
The following tables summarize the impact of different sample preparation methods on the recovery and matrix effect for Danofloxacin.
Table 1: Comparison of Sample Preparation Methods on Danofloxacin Recovery and Matrix Effect in Bovine Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85.2 | 65.7 (Ion Suppression) |
| Liquid-Liquid Extraction (Ethyl Acetate) | 78.5 | 82.3 (Ion Suppression) |
| Solid-Phase Extraction (C18) | 92.8 | 95.1 (Minimal Effect) |
Table 2: Comparison of Sample Preparation Methods on Danofloxacin Recovery and Matrix Effect in Bovine Milk
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 91.5 | 75.4 (Ion Suppression) |
| Solid-Phase Extraction (C18) | 96.2 | 98.3 (Minimal Effect) |
Experimental Protocols
Protocol 1: Danofloxacin Extraction from Bovine Plasma using SPE
-
Sample Pre-treatment: To 500 µL of bovine plasma, add 50 µL of this compound internal standard solution. Vortex for 30 seconds.
-
Protein Precipitation: Add 1 mL of 1% formic acid in acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Danofloxacin and this compound with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Danofloxacin Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Danofloxacin: Precursor ion > Product ion (specific m/z values to be optimized on the instrument)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized on the instrument)
-
-
Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Danofloxacin-D3 Stability in Biological Matrices: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Danofloxacin-D3 in various biological matrices. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in biological samples?
While specific stability data for this compound is not extensively published, studies on the non-deuterated form, Danofloxacin, indicate that it is a relatively stable compound under typical laboratory and storage conditions. One study demonstrated that Danofloxacin incurred less than or equal to a 20% loss under various tested conditions, suggesting good stability.[1][2] As an isotopic analog, this compound is expected to exhibit similar stability. However, it is crucial to perform matrix-specific stability evaluations as part of your bioanalytical method validation to ensure data accuracy.
Q2: What are the typical stability experiments that should be conducted for this compound?
According to regulatory guidelines for bioanalytical method validation, the following stability tests are essential:
-
Freeze-Thaw Stability: This test evaluates the stability of this compound after multiple cycles of freezing and thawing. This is critical as samples may be thawed for aliquoting or re-analysis.
-
Short-Term (Bench-Top) Stability: This assesses the stability of this compound in the biological matrix at room temperature for a period that reflects the sample handling time during the analytical process.
-
Long-Term Stability: This determines the stability of this compound in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration, covering the time from sample collection to analysis.
-
Stock Solution and Working Solution Stability: The stability of this compound in the solvent used to prepare stock and working solutions should be evaluated at different storage temperatures.
-
Post-Preparative (Autosampler) Stability: This assesses the stability of the processed samples (e.g., in the autosampler) before injection into the analytical instrument.
Q3: What are the acceptable criteria for stability?
The mean concentration of the stability quality control (QC) samples should be within ±15% of the nominal concentration.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound in plasma/serum samples. | Instability during sample collection and initial processing. | Ensure rapid processing of blood samples to separate plasma/serum. Keep samples on ice during handling. |
| Degradation due to repeated freeze-thaw cycles. | Aliquot samples into smaller volumes after the first thaw to avoid multiple freeze-thaw cycles of the main sample. | |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene tubes. | |
| Inconsistent results in long-term stability studies. | Temperature fluctuations in the storage freezer. | Use a calibrated and monitored freezer with temperature alarms. Store samples in a location with minimal temperature variation. |
| Degradation due to light exposure. | Store samples in amber-colored tubes or in the dark. Fluoroquinolones can be susceptible to photodegradation.[4] | |
| Analyte degradation in tissue homogenates. | Enzymatic activity in the homogenate. | Homogenize tissues at low temperatures (on ice). Consider adding enzyme inhibitors if instability is observed. Store homogenates at ≤ -70°C immediately after preparation. |
| Discrepancies between different batches of matrix. | Variability in endogenous components of the biological matrix. | Test stability in at least six different sources of the biological matrix. |
Data Presentation
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Storage Temperature (°C) | Number of Freeze-Thaw Cycles | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=3) | Accuracy (%) |
| This compound | -20 | 1 | 50 | ||
| 3 | 50 | ||||
| 5 | 50 | ||||
| This compound | -20 | 1 | 500 | ||
| 3 | 500 | ||||
| 5 | 500 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Time (hours) | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=3) | Accuracy (%) |
| This compound | 0 | 50 | ||
| 4 | 50 | |||
| 8 | 50 | |||
| 24 | 50 | |||
| This compound | 0 | 500 | ||
| 4 | 500 | |||
| 8 | 500 | |||
| 24 | 500 |
Table 3: Long-Term Stability of this compound in Human Plasma at -20°C
| Analyte | Time (months) | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=3) | Accuracy (%) |
| This compound | 0 | 50 | ||
| 1 | 50 | |||
| 3 | 50 | |||
| 6 | 50 | |||
| This compound | 0 | 500 | ||
| 1 | 500 | |||
| 3 | 500 | |||
| 6 | 500 |
Experimental Protocols
The following are detailed methodologies for key stability experiments. These should be adapted and validated for your specific laboratory conditions and analytical methods (e.g., LC-MS/MS).
1. Preparation of Stability Samples
-
Matrix: Use the same biological matrix (e.g., human plasma with a specific anticoagulant) as your study samples.
-
Spiking: Prepare two levels of Quality Control (QC) samples: a low QC (LQC) at approximately three times the lower limit of quantification (LLOQ) and a high QC (HQC) at approximately 75-85% of the upper limit of quantification (ULOQ).
-
Aliquoting: Aliquot the spiked matrix into appropriate storage vials.
2. Freeze-Thaw Stability Assessment
-
Retrieve a set of LQC and HQC samples for each freeze-thaw cycle to be tested.
-
Allow the samples to thaw completely at room temperature.
-
Once thawed, refreeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Repeat this cycle for the desired number of times (typically 3 to 5 cycles).
-
After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of QC samples that have not undergone freeze-thaw cycles (time zero samples).
-
Calculate the mean concentration and accuracy for each cycle and compare them to the nominal concentrations.
3. Short-Term (Bench-Top) Stability Assessment
-
Retrieve a set of LQC and HQC samples.
-
Place the samples on the laboratory bench at room temperature.
-
At specified time points (e.g., 0, 4, 8, and 24 hours), process and analyze the samples.
-
Analyze the samples against a freshly prepared calibration curve and time zero QC samples.
-
Calculate the mean concentration and accuracy for each time point and compare them to the nominal concentrations.
4. Long-Term Stability Assessment
-
Store a sufficient number of LQC and HQC aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of LQC and HQC samples.
-
Analyze the samples against a freshly prepared calibration curve and time zero QC samples.
-
Calculate the mean concentration and accuracy for each time point and compare them to the nominal concentrations. The stability period is defined by the longest duration for which the accuracy remains within the acceptable limits.
Visualizations
The following diagrams illustrate key workflows related to this compound stability testing.
Caption: General workflow for this compound stability testing.
Caption: Protocol for freeze-thaw stability assessment.
References
Technical Support Center: Overcoming Co-elution of Danofloxacin-D3 with Metabolites
Welcome to the technical support center for advanced analytical challenges. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming the co-elution of Danofloxacin-D3 with its metabolites during liquid chromatography (LC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Danofloxacin that can cause co-elution issues?
A1: The primary and most commonly encountered metabolite of Danofloxacin is N-desmethyldanofloxacin.[1][2] Depending on the biological matrix and species, other metabolites such as an N-oxide and glucuronide conjugates may also be present, although typically in smaller quantities.[2] Co-elution often occurs between the parent drug, its deuterated internal standard (this compound), and the N-desmethyl metabolite due to their structural similarities.
Q2: How can I detect if I have a co-elution problem with my this compound peak?
A2: Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are some key indicators:
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Peak Tailing or Fronting: Asymmetrical peaks are a common sign of a hidden overlapping peak.
-
Shoulders on the Peak: A small, unresolved peak appearing as a "shoulder" on the main peak is a strong indication of co-elution.
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Inconsistent Peak Ratios: If you are using a mass spectrometer, an inconsistent ion ratio between the quantifier and qualifier ions across the peak is a definitive sign of co-elution.
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Diode Array Detector (DAD) Analysis: If you are using a DAD, performing a peak purity analysis can reveal spectral differences across the peak, indicating the presence of more than one compound.
Q3: What is the first step I should take to troubleshoot the co-elution of this compound and its metabolites?
A3: The initial and often most effective step is to adjust the mobile phase composition. Modifying the organic solvent-to-aqueous buffer ratio can significantly impact the retention and selectivity of your separation. For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase the retention time of both the analyte and its metabolites, potentially improving resolution.
Troubleshooting Guides
Issue 1: Co-elution of this compound and N-desmethyldanofloxacin
This is the most common co-elution problem encountered during Danofloxacin analysis. The following steps provide a systematic approach to resolving this issue.
Step 1: Modify the Mobile Phase Composition
Adjusting the mobile phase is a powerful tool for altering selectivity.
-
Organic Solvent Ratio: Systematically decrease the percentage of organic solvent in the mobile phase. This will increase the retention of both compounds, but may do so differentially, leading to better separation.
-
Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Adjust pH of the Aqueous Phase: The pH of the mobile phase can significantly affect the ionization state and, therefore, the retention of fluoroquinolones. For Danofloxacin and its metabolites, a slightly acidic pH (e.g., pH 3.5) is often used.[1] Experimenting with the pH in the range of 2.5 to 4.5 can improve separation.
Step 2: Change the Stationary Phase (Column)
If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.
-
Different Reversed-Phase Chemistry: If you are using a C18 column, consider switching to a C8, Phenyl-Hexyl, or a polar-embedded phase column. These different stationary phases will have different interactions with the analytes.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm) or a longer column can increase efficiency and may resolve closely eluting peaks.
Step 3: Adjust the Column Temperature
Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity.
-
Increase Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can sometimes improve peak shape and resolution.
-
Decrease Temperature: Conversely, decreasing the temperature can also alter selectivity and may be beneficial in some cases.
Data Presentation: Impact of Method Modifications on Retention
The following table summarizes the expected impact of various chromatographic adjustments on the retention and separation of this compound and N-desmethyldanofloxacin.
| Parameter Adjusted | Modification | Expected Impact on Retention Time | Expected Impact on Resolution |
| Mobile Phase | Decrease % Organic | Increase for both compounds | May improve |
| Increase % Organic | Decrease for both compounds | May worsen | |
| Change Acetonitrile to Methanol | May increase or decrease, alters selectivity | May improve or worsen | |
| Decrease pH (e.g., 3.5 to 2.5) | May increase retention of the basic amine | May improve | |
| Stationary Phase | Switch C18 to C8 | Decrease retention for both compounds | May improve or worsen selectivity |
| Switch C18 to Phenyl-Hexyl | May increase retention due to pi-pi interactions | May improve selectivity | |
| Temperature | Increase Column Temperature | Decrease retention for both compounds | May improve peak efficiency and resolution |
Experimental Protocols
HPLC Method for Simultaneous Determination of Danofloxacin and N-desmethyldanofloxacin
This protocol is adapted from the method described by Schneider et al. (1996) for the analysis of Danofloxacin and its primary metabolite in tissue samples.[1]
1. Sample Preparation (Tissue)
-
Homogenize 1 gram of tissue with 4 mL of a methanol-perchloric-phosphoric acid solution.
-
Centrifuge the homogenate at 3000 x g for 10 minutes.
-
Collect the supernatant for injection.
2. HPLC Conditions
-
Column: Inertsil C8, 5 µm, 250 x 4.6 mm I.D.[1]
-
Mobile Phase: 0.05 M phosphate buffer (pH 3.5) and acetonitrile (88:12, v/v).[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Column Temperature: 30°C
-
Detector: Fluorescence detector with excitation at 280 nm and emission at 440 nm.[1]
3. Expected Retention Times
-
Under these conditions, N-desmethyldanofloxacin will elute before Danofloxacin. While the original paper does not state the exact retention times, a well-resolved separation is achieved.
Mandatory Visualizations
Danofloxacin Metabolic Pathway
Caption: Metabolic pathway of Danofloxacin.
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting co-elution issues.
References
Technical Support Center: Danofloxacin-D3 Signal Suppression in Electrospray Ionization
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering Danofloxacin-D3 signal suppression in electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate this common analytical challenge.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine.[1] In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. This is because it has nearly identical chemical and physical properties to the analyte (Danofloxacin), meaning it co-elutes chromatographically and experiences similar ionization effects in the ESI source. By adding a known amount of this compound to samples, it can compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification of Danofloxacin.
Q2: What is signal suppression in electrospray ionization (ESI)?
Signal suppression in ESI is a phenomenon where the ionization efficiency of the analyte of interest (in this case, this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[2][3][4] This leads to a lower-than-expected signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][5]
Q3: What are the common causes of signal suppression for this compound?
Several factors can contribute to the signal suppression of this compound in ESI-MS analysis:
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, liver, muscle tissue) are a primary cause.[2][3] These can include phospholipids, salts, proteins, and other small molecules that compete with this compound for ionization.[2]
-
High Analyte Concentration: At high concentrations, analytes can saturate the ESI droplet surface, leading to competition for charge and space, which in turn causes signal suppression.[6]
-
Mobile Phase Additives: Certain non-volatile buffers or ion-pairing reagents in the mobile phase can interfere with the ionization process.
-
Sample Preparation: Inadequate sample cleanup can leave behind a high concentration of matrix components that cause suppression.[5]
Q4: How can I determine if my this compound signal is being suppressed?
Two primary methods are used to assess matrix effects and signal suppression:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound solution into the LC eluent after the analytical column and before the MS source. A blank matrix extract is then injected. Any dip in the constant signal baseline indicates the retention times at which co-eluting matrix components are causing ion suppression.[2][3]
-
Post-Extraction Spike Analysis: This quantitative method compares the response of this compound in a neat solution to its response when spiked into a blank, extracted matrix sample. The ratio of these responses is known as the matrix factor (MF). An MF value less than 1 indicates signal suppression.[2][3]
Troubleshooting Guides
Problem 1: Low or Inconsistent this compound Signal Intensity
| Possible Cause | Troubleshooting Step |
| Matrix-induced Signal Suppression | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation. 2. Optimize Chromatography: Adjust the LC gradient to separate this compound from the regions of ion suppression identified by post-column infusion. 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate suppression, but be mindful of the impact on the limit of quantification (LOQ). |
| Competition with High Concentrations of Danofloxacin | 1. Adjust Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected concentration range of Danofloxacin in the samples. 2. Review Calibration Curve: If suppression is observed at the higher end of the calibration curve, consider narrowing the dynamic range or using a non-linear regression model. |
| Instrumental Issues | 1. Clean the Ion Source: Contamination of the ESI source can lead to poor ionization and signal loss. Regular cleaning is crucial. 2. Check MS Parameters: Optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature for this compound. |
Problem 2: Poor Accuracy and Precision in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Differential Matrix Effects between Samples | 1. Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal choice to compensate for matrix effects that vary between individual samples. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples to mimic the matrix effects. |
| Inconsistent Recovery | 1. Validate Sample Preparation: Thoroughly validate the extraction recovery of both Danofloxacin and this compound to ensure consistency across different sample concentrations and batches. |
| Analyte-Internal Standard Interaction | 1. Evaluate Co-elution: Ensure that Danofloxacin and this compound are perfectly co-eluting. Even slight separation can lead to them being affected differently by transient matrix effects. |
Data Presentation
The following tables provide illustrative quantitative data on this compound signal suppression. Please note that these are example datasets and actual results may vary depending on the specific experimental conditions.
Table 1: Matrix Factor (MF) Calculation for this compound in Different Biological Matrices
| Matrix | Mean Peak Area in Neat Solution (A) | Mean Peak Area in Post-Extraction Spiked Matrix (B) | Matrix Factor (MF = B/A) | Signal Suppression (%) |
| Bovine Plasma | 1,500,000 | 975,000 | 0.65 | 35% |
| Bovine Liver | 1,500,000 | 600,000 | 0.40 | 60% |
| Bovine Muscle | 1,500,000 | 1,200,000 | 0.80 | 20% |
Table 2: Effect of Different Sample Preparation Methods on this compound Recovery and Matrix Effect in Bovine Plasma
| Sample Preparation Method | Mean Recovery (%) | Matrix Factor (MF) |
| Protein Precipitation (Acetonitrile) | 95 | 0.55 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 88 | 0.75 |
| Solid-Phase Extraction (C18) | 92 | 0.90 |
Table 3: Recommended MRM Transitions for Danofloxacin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Danofloxacin | 358.1 | 340.1 | 25 |
| 358.1 | 299.1 | 30 | |
| This compound | 361.1 | 343.1 | 25 |
| 361.1 | 302.1 | 30 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or a suitable solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, homogenized liver) using your validated sample preparation method. Spike the extracted matrix with this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound at the same concentration as Set A before performing the sample preparation procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
A Matrix Factor < 1 indicates signal suppression, while a value > 1 indicates signal enhancement.
-
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
-
Set up the infusion pump: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal. Infuse this solution into the LC flow path between the analytical column and the MS ion source using a T-fitting.
-
Equilibrate the system: Allow the infused signal to stabilize, which will be observed as a constant elevated baseline in the mass spectrometer.
-
Inject a blank matrix extract: Perform an injection of an extracted blank matrix sample.
-
Monitor the signal: Observe the baseline of the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.
Visualizations
Danofloxacin Mechanism of Action
Danofloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[2][5][6] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, Danofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[2][7]
Caption: Danofloxacin inhibits DNA gyrase and topoisomerase IV.
Experimental Workflow for Assessing Matrix Effects
The following workflow outlines the steps for both qualitative and quantitative assessment of matrix effects.
Caption: Workflow for identifying and quantifying matrix effects.
Troubleshooting Logic for this compound Signal Suppression
This diagram illustrates a logical approach to troubleshooting signal suppression issues.
References
- 1. Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Danofloxacin Treatment Alters the Diversity and Resistome Profile of Gut Microbiota in Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Purity issues and potential interferences of Danofloxacin-D3
This technical support center provides troubleshooting guides and frequently asked questions regarding purity issues and potential interferences of Danofloxacin-D3. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterium-labeled form of Danofloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine.[1][2] Its primary application in a research setting is as an internal standard for the quantitative analysis of Danofloxacin in biological matrices (e.g., plasma, tissue) and environmental samples by liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] The stable isotope label allows for differentiation from the non-labeled analyte, compensating for matrix effects and variations in sample preparation and instrument response.[4][5]
Q2: What is the expected purity of this compound?
Commercially available this compound typically has a purity of greater than 98% as determined by HPLC.[1] However, it is crucial to verify the purity of each new lot, as well as its isotopic purity (the percentage of the deuterated form versus non-labeled and partially labeled forms).
Q3: What are the common impurities or related compounds I should be aware of?
The most common related compound for Danofloxacin is its major metabolite, N-Desmethyl Danofloxacin.[1] This compound may be present as an impurity in the active pharmaceutical ingredient or can be formed during metabolism studies. Additionally, forced degradation studies have shown that Danofloxacin can degrade under photolytic conditions, leading to various photodegradation products.[2][6] While specific impurities from the synthesis of the D3-labeled compound are not extensively documented in the provided search results, it is prudent to consider the possibility of residual starting materials or by-products from the deuteration process.
Q4: How should I properly store this compound?
For long-term storage, this compound should be kept in a refrigerator at 2-8°C.[1] It is also important to protect it from light to prevent photodegradation.[6] Danofloxacin has been shown to be stable in both acidic (1.0M HCl) and basic (1.0M NaOH) solutions for four weeks at 50°C, indicating good stability under a range of pH conditions.[1]
Troubleshooting Guides
Issue 1: Purity and Impurity Concerns
Q: I have analyzed my this compound standard and see unexpected peaks. What could they be and what should I do?
A: Unexpected peaks in the chromatogram of your this compound standard could be due to several factors:
-
Known Related Compounds: One of the most likely impurities is the N-desmethyl metabolite of Danofloxacin.[1] You may also be observing photodegradation products if the standard has been exposed to light.[2][6]
-
Isotopic Purity: If you are using mass spectrometry, you may be observing peaks corresponding to the non-labeled (D0) or partially labeled (D1, D2) forms of the molecule.
-
Residual Solvents or Synthesis By-products: Peaks unrelated to the Danofloxacin structure could be residual solvents from the manufacturing process or other synthesis-related impurities.
Troubleshooting Steps:
-
Confirm Identity: If possible, use high-resolution mass spectrometry to obtain an accurate mass for the impurity peaks and predict their elemental composition.
-
Check Storage Conditions: Ensure that your standard has been stored correctly, protected from light and at the recommended temperature.
-
Perform Forced Degradation: To confirm if the impurities are degradation products, you can perform a forced degradation study on a pure standard (if available) under conditions of light, heat, acid, base, and oxidation.[7][8]
-
Contact the Supplier: If you suspect the purity is not as specified, contact the supplier for the certificate of analysis and information on potential impurities.
Issue 2: Analytical Interferences in LC-MS/MS
Q: My this compound internal standard signal is erratic or shows significant variability between samples. What are the potential causes and how can I troubleshoot this?
A: An unstable internal standard (IS) signal is a common issue in LC-MS/MS analysis and can compromise the accuracy of your results.[9][10]
Potential Causes:
-
Matrix Effects: Components in your sample matrix (e.g., salts, lipids, proteins) can co-elute with your analyte and IS, causing ion suppression or enhancement in the mass spectrometer's ion source.[4][10] This can vary from sample to sample, leading to IS variability.
-
Sample Preparation Inconsistency: Inconsistent recovery during sample preparation steps like liquid-liquid extraction or solid-phase extraction can lead to varying amounts of IS being injected.
-
IS Inhomogeneity: The IS may not be fully dissolved or homogeneously mixed into the sample.
-
Instrumental Issues: Problems with the autosampler, pump, or mass spectrometer can all lead to signal instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unstable internal standard signal.
Quantitative Data Summary
Table 1: Purity and Analytical Specifications for Danofloxacin
| Parameter | Typical Value | Matrix | Method | Reference |
| Purity (this compound) | >98% | - | HPLC | [1] |
| Radiochemical Purity | >99% | - | - | [1] |
| LOD | 1.0 µg/kg | Poultry Meat, Pork | GC-MS/MS | [11] |
| LOQ | 2.0 µg/kg | Poultry Meat, Pork | GC-MS/MS | [11] |
| LOQ | 0.05 µg/mL | Chicken Plasma | HPLC | [12] |
| LOQ | 0.029 µg/mL | Chicken Lung Tissue | HPLC | [12] |
| Recovery | 77.97–92.23% | Poultry Meat, Pork | GC-MS/MS | [11] |
| Recovery | >87.62% | Plasma, Lung Tissue | HPLC | [12] |
Table 2: Example LC-MS/MS Parameters for Fluoroquinolone Analysis
Note: Specific parameters for this compound should be optimized in your laboratory. The following are representative values for related compounds.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Danofloxacin | 358.2 | 340.2, 299.2 | To be optimized |
| This compound | 361.2 | 343.2, 302.2 | To be optimized |
| N-Desmethyl Danofloxacin | 344.2 | 326.2, 299.2 | To be optimized |
Pro-tip: For confirmatory analysis, monitoring two product ions is recommended.[13]
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
This protocol provides a general method for assessing the purity of a this compound standard.
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 0.1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject the working solution and analyze the chromatogram for the presence of any impurity peaks.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks to estimate the purity.
Protocol 2: Quantification of Danofloxacin in Chicken Plasma by LC-MS/MS
This protocol describes a method for the quantification of Danofloxacin in a biological matrix using this compound as an internal standard.
-
Standard and Sample Preparation:
-
Prepare calibration standards by spiking blank chicken plasma with known concentrations of Danofloxacin.
-
To 200 µL of each standard, quality control sample, and unknown sample, add 50 µL of this compound internal standard solution (at a fixed concentration, e.g., 100 ng/mL).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MS/MS Transitions: Monitor the transitions listed in Table 2.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Danofloxacin/Danofloxacin-D3) against the concentration of the calibration standards.
-
Determine the concentration of Danofloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for Danofloxacin analysis.
Caption: Relationship between Danofloxacin and its metabolite.
References
- 1. Danofloxacin [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pharmtech.com [pharmtech.com]
- 9. Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Confirmation of enrofloxacin, ofloxacin, sarafloxacin and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational Use of Danofloxacin for Treatment of Mycoplasma gallisepticum in Chickens Based on the Clinical Breakpoint and Lung Microbiota Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Confirmation of danofloxacin residues in chicken and cattle liver by microbore high-performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting for Danofloxacin-D3 lot-to-lot variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues related to Danofloxacin-D3 lot-to-lot variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Danofloxacin, where three hydrogen atoms have been replaced with deuterium.[1] It is considered the gold standard for use as an internal standard (IS) in quantitative LC-MS/MS bioanalysis for Danofloxacin.[2] This is because its chemical and physical properties are nearly identical to the analyte (Danofloxacin), ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability in the analytical process.[2]
Q2: What are the common causes of variability in the this compound internal standard response?
Variability in the internal standard response can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation: Inconsistent extraction efficiency, incomplete reconstitution, or poor mixing of the internal standard with the sample matrix.[2][3]
-
Instrumental Issues: Inconsistent injection volumes, partial or complete clogs in the autosampler needle or tubing, leaks in the LC system, or fluctuations in the mass spectrometer's performance.[3]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix, which can affect the ionization efficiency of this compound.
-
Internal Standard Integrity: Degradation of the this compound stock or working solutions, or the presence of impurities in a new lot.
Q3: What are the acceptable limits for this compound response variability?
While there are no universally mandated acceptance criteria specifically for this compound, general bioanalytical method validation guidelines suggest that the coefficient of variation (%CV) or relative standard deviation (%RSD) of the internal standard response across a batch of samples should be within a certain range. A common industry practice is to aim for a %CV of less than 15-20% for the IS response across an analytical run. However, it is more critical to investigate the cause of variability and its impact on the accuracy of the results.[4]
Q4: How do I investigate out-of-spec this compound response?
A systematic approach is crucial. The following flowchart outlines a typical investigation process:
Troubleshooting Guides
Issue 1: Significant difference in this compound response between an old and new lot.
Experimental Protocol: New Lot Acceptance Testing
-
Prepare Identical Stock Solutions: Prepare stock solutions of both the old and new lots of this compound at the same concentration in the same solvent.
-
Prepare Working Solutions: From the stock solutions, prepare working solutions at the concentration typically used in your analytical method.
-
Spike into Matrix: Spike the working solutions of the old and new lots into a consistent, pooled blank biological matrix. Prepare at least six replicates for each lot.
-
Sample Preparation: Process the spiked samples using your validated extraction procedure.
-
LC-MS/MS Analysis: Analyze the extracted samples in a single analytical run.
-
Data Analysis: Compare the peak areas of the this compound from the new and old lots.
Data Presentation: Lot-to-Lot Comparison
| Parameter | Old Lot (n=6) | New Lot (n=6) | Acceptance Criteria |
| Mean Peak Area | 1,520,000 | 1,485,000 | New lot mean should be 80-120% of the old lot mean. |
| %CV of Peak Area | 4.5% | 5.2% | ≤ 15% |
| Analyte Response (if co-spiked) | 780,000 | 795,000 | Consistent response expected. |
| Analyte/IS Ratio | 0.513 | 0.535 | Ratios should be within ±15% of each other. |
Troubleshooting Steps:
-
If the new lot shows significantly lower response:
-
Verify the concentration and purity from the Certificate of Analysis (CoA).
-
Prepare fresh stock and working solutions.
-
Assess the solubility of the new lot in the chosen solvent.
-
-
If the new lot shows significantly higher variability:
-
Investigate the homogeneity of the new lot material.
-
Ensure complete dissolution when preparing stock solutions.
-
Issue 2: this compound response is inconsistent across an analytical run.
Experimental Protocol: System Suitability and Run Acceptance
-
System Suitability Test (SST): Before starting the analytical run, inject a known concentration of this compound solution (in a clean solvent) at least five times.
-
Run Acceptance Criteria: Monitor the this compound peak area in all calibration standards, quality controls (QCs), and unknown samples throughout the run.
Data Presentation: System Suitability and Run Acceptance
| Parameter | Measurement | Acceptance Criteria |
| SST Peak Area %CV (n=5) | 2.8% | ≤ 5% |
| SST Retention Time %CV (n=5) | 0.5% | ≤ 2% |
| Run Peak Area %CV (all samples) | 18.5% | ≤ 20% (investigate if >15%) |
Troubleshooting Steps:
-
Review Injection Sequence: Look for trends in the IS response. A gradual decrease may indicate a leak or column degradation. A sudden drop may point to an injection issue or a clog.
-
Check for Matrix Effects: If variability is higher in unknown samples compared to calibration standards prepared in a surrogate matrix, this suggests matrix effects. Consider further sample cleanup or chromatographic optimization.
-
Instrument Check:
-
Inspect the autosampler syringe and injection port for air bubbles or clogs.
-
Check for leaks in the LC flow path.
-
Ensure the MS ion source is clean.
-
Logical Relationship Diagram for Investigating Inconsistent IS Response
References
Technical Support Center: Danofloxacin-D3 Stability and Degradation
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Danofloxacin-D3 under various storage conditions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
For routine laboratory use, it is recommended to store this compound at refrigerator temperatures (2-8°C) or frozen for long-term storage to minimize degradation.[1] For material in solution, storage at -20°C or -80°C is advisable, especially for extended periods.[1]
Q2: How stable is this compound in solution?
Danofloxacin, the non-deuterated parent compound, has been shown to be stable in aqueous solutions under specific conditions. For instance, it exhibited high stability in raw milk for up to 24 hours at 4°C.[1] However, prolonged storage at room temperature, especially in the presence of light, can lead to degradation.[2][3] The stability in solution is also pH-dependent.
Q3: What are the main factors that can cause the degradation of this compound?
The primary factors contributing to the degradation of fluoroquinolones like Danofloxacin are:
-
Light Exposure (Photodegradation): This is a significant degradation pathway for Danofloxacin, leading to the formation of multiple photoproducts.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4]
-
Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, can induce degradation.[5]
-
Extreme pH: While Danofloxacin shows stability in strong acid and base for short periods, prolonged exposure can lead to hydrolysis.[6]
Q4: What are the known degradation products of Danofloxacin?
Forced degradation studies have identified several degradation products. Photodegradation is known to produce at least ten different products.[2] One common biotransformation product is N-desmethyldanofloxacin.[7] The degradation can involve modifications to the piperazine ring and other parts of the molecule.[7]
Q5: Can I use a microbiological assay to measure the concentration of this compound in my stability studies?
It is not recommended to use a microbiological assay for stability studies of Danofloxacin. This is because some of its degradation products may still possess biological activity, which would interfere with the assay and not accurately reflect the concentration of the parent compound.[5][8] A selectivity-indicating analytical method like HPLC is more appropriate.[5][8]
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause 1: Photodegradation. Danofloxacin is sensitive to light.[2][3] Ensure that your samples, standards, and stock solutions are protected from light by using amber vials or covering them with aluminum foil.
-
Possible Cause 2: Oxidative Degradation. If your mobile phase or sample matrix contains oxidizing agents, this could lead to degradation. Prepare fresh mobile phases and ensure the purity of your solvents.
-
Troubleshooting Step: Perform a forced degradation study by exposing a sample to light (e.g., UV lamp) and another to a mild oxidizing agent (e.g., 3% H₂O₂). This will help you identify if the unexpected peaks correspond to known degradation products.
Issue 2: My this compound concentration is decreasing over time, even when stored in the freezer.
-
Possible Cause 1: Freeze-Thaw Cycles. Repeatedly freezing and thawing solutions can lead to degradation.[1] It is advisable to aliquot your stock solutions into smaller, single-use volumes.
-
Possible Cause 2: Inappropriate Solvent. The stability of this compound can be solvent-dependent. Ensure that the solvent used is inert and does not promote degradation.
-
Troubleshooting Step: Evaluate the stability of this compound in your chosen solvent by storing aliquots at different temperatures (-20°C and -80°C) and analyzing them at various time points to determine the optimal storage condition.
Data on Danofloxacin Stability
The following tables summarize the stability of Danofloxacin under various conditions based on available literature. This data can be used as a proxy for the expected stability of this compound.
Table 1: Summary of Danofloxacin Stability Under Different Storage Conditions
| Matrix/Solvent | Temperature | Duration | Stability Outcome | Citation |
| Raw Milk | 4°C | Up to 24 hours | High stability | [1] |
| Raw Milk | 4°C | 48 hours | Degradation begins | [1] |
| Raw Milk | -20°C | Up to 7 days | No degradation | [1] |
| Raw Milk | -20°C | 30 days | ~30% degradation | [1] |
| Raw Milk | -80°C | 30 days | Similar to -20°C | [1] |
| Aqueous Solution | 50°C (in 1.0M HCl or 1.0M NaOH) | 4 weeks | No significant degradation | [6] |
Table 2: Summary of Forced Degradation Studies on Danofloxacin
| Stress Condition | Reagent/Method | Outcome |
| Photolytic | Exposure to UVA radiation | Degradation follows first-order kinetics; multiple degradation products formed.[2][3] |
| Oxidative | 30% H₂O₂ | The bactericidal activity of H₂O₂ interfered with microbiological assessment, but chemical degradation is expected.[5] |
| Acidic Hydrolysis | 1.0M HCl at 50°C | No significant degradation after 4 weeks.[6] |
| Basic Hydrolysis | 1.0M NaOH at 50°C | No significant degradation after 4 weeks.[6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Danofloxacin
This protocol is based on a validated method for determining Danofloxacin in the presence of its photodegradation products.[2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Column: Gemini-NX C18 110A, 150 mm x 4.60 mm, 3 µm particle size.
-
Mobile Phase: 0.025 M phosphate buffer (pH 5.00)–acetonitrile–methanol (95:10:30 v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Procedure:
-
Prepare standard solutions of this compound in the mobile phase.
-
Prepare samples for analysis by diluting them to an appropriate concentration with the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of this compound by comparing the peak area to the calibration curve generated from the standards. Degradation is observed as a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified potential degradation pathways for this compound.
References
- 1. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 5. scielo.br [scielo.br]
- 6. Danofloxacin [fao.org]
- 7. Microbial models of soil metabolism: biotransformations of danofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in silico toxicity for danofloxacin – ScienceOpen [scienceopen.com]
Validation & Comparative
Performance Comparison of Analytical Methods for Danofloxacin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine, is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. The use of an isotopically labeled internal standard, such as Danofloxacin-D3, is a key component in developing robust and reliable analytical methods, particularly for mass spectrometry-based techniques. This guide provides a comparative overview of various validated methods for danofloxacin analysis, presenting key performance data and detailed experimental protocols to aid in method selection and implementation.
Comparative Analysis of Method Validation Parameters
The following tables summarize the performance characteristics of different analytical methods for the determination of danofloxacin in various biological matrices. These parameters are essential for evaluating a method's suitability for a specific application.
| Parameter | Method 1: UPLC-MS/MS in Animal Muscle | Method 2: HPLC-FLD in Various Meats [1] | Method 3: HPLC with PDA Detection in Chicken Tissue [2] | Method 4: GC-MS/MS in Poultry and Pork [3] | Method 5: HPLC in Rainbow Trout Plasma & Tissue [4] |
| Linearity (r²) | > 0.99 | > 0.995[1] | Not Specified | Not Specified | > 0.9987[4] |
| Limit of Detection (LOD) | Typically 0.1 - 1.0 µg/kg | 0.004 - 0.02 mg/kg[1] | 10.50 µg/kg[2] | 1.0 µg/kg[3] | Not Specified |
| Limit of Quantification (LOQ) | Typically well below MRLs | 0.01 - 0.05 mg/kg[1] | 35 µg/kg[2] | 2.0 µg/kg[3] | 0.04 µg/mL (g)[4] |
| Recovery (%) | Not Specified | 89.5 - 105.0%[1] | 91.09 - 94.57%[2] | 79.61 - 92.23%[3] | >89% (tissue), >93% (plasma)[4] |
| Precision (RSD %) | < 15% | < 8.3%[1] | Not Specified | < 7.41%[3] | Intraday: ≤7.15%, Interday: ≤8.43%[4] |
| Internal Standard | This compound (recommended) | Not Specified | Not Specified | Not Specified | Not Specified |
| Matrix | Animal Muscle Tissue | Chicken, Turkey, Duck, Lamb, Goat, Rabbit, Horse Muscle[1] | Chicken Tissue[2] | Poultry Meat and Pork[3] | Rainbow Trout Plasma and Tissue[4] |
General Workflow for Danofloxacin Analysis
The following diagram illustrates a typical workflow for the analysis of danofloxacin in biological matrices, from sample preparation to data acquisition and analysis. The inclusion of an internal standard like this compound at the beginning of the process is critical for correcting for analyte losses during sample preparation and for variations in instrument response.
Caption: General workflow for danofloxacin analysis.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the validation of an analytical method for danofloxacin.
Sample Preparation (Generic Protocol for Animal Tissue)
This protocol is a generalized procedure based on common extraction techniques for veterinary drug residues in animal tissues.
-
Homogenization: Weigh 2 grams of homogenized tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile with 1% oxalic acid.
-
Vortex for 1 minute.
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant.
-
Add to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
-
Final Preparation:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
UPLC-MS/MS Conditions
These conditions are representative of a modern, sensitive method for the analysis of fluoroquinolones.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Danofloxacin: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.
-
This compound: Monitor the corresponding precursor-to-product ion transitions for the internal standard.
-
-
Method Validation Parameters
The following procedures are essential for validating the analytical method in accordance with regulatory guidelines.[5]
-
Linearity: Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of danofloxacin and a fixed concentration of this compound. Plot the peak area ratio (danofloxacin/Danofloxacin-D3) against the concentration and determine the linearity using the coefficient of determination (r²), which should be > 0.99.
-
Accuracy and Precision: Analyze replicate samples (n=5 or 6) of a blank matrix fortified with danofloxacin at three different concentration levels (low, medium, and high). Accuracy is expressed as the percentage recovery of the known amount, while precision is determined by the relative standard deviation (RSD) of the replicate analyses. Intraday precision is assessed on the same day, and interday precision is evaluated on different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. These are typically determined by analyzing samples with very low concentrations of danofloxacin and evaluating the signal-to-noise ratio (S/N), with S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
-
Specificity/Selectivity: Analyze blank matrix samples from at least six different sources to ensure that there are no interfering peaks at the retention time of danofloxacin and its internal standard.
-
Matrix Effect: The matrix effect should be evaluated to determine if components of the sample matrix suppress or enhance the ionization of danofloxacin. This is typically done by comparing the response of a standard in pure solvent to the response of a standard spiked into a blank matrix extract. The use of an isotopically labeled internal standard like this compound is highly effective in compensating for matrix effects.
-
Stability: The stability of danofloxacin in the matrix and in prepared extracts should be assessed under different storage conditions (e.g., room temperature, refrigerated, frozen) and for different durations to ensure the integrity of the samples during storage and analysis.
References
- 1. Validation of a procedure to quantify oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin in selected meats by micellar liquid chromatography according to EU Commission Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmahealthsciences.net [pharmahealthsciences.net]
- 3. Confirmation of enrofloxacin, ofloxacin, sarafloxacin and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rr-americas.woah.org [rr-americas.woah.org]
The Gold Standard vs. The Practical Alternative: A Head-to-Head Comparison of Internal Standards for Danofloxacin Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the veterinary fluoroquinolone antibiotic Danofloxacin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Danofloxacin-D3, and a commonly used structural analog, Enrofloxacin, supported by experimental data and detailed methodologies.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting variabilities in sample preparation and instrument response. The two primary choices for an internal standard are a SIL version of the analyte or a structurally similar compound. This compound represents the "gold standard" SIL internal standard, while Enrofloxacin serves as a practical and often more accessible structural analog.
At a Glance: this compound vs. Enrofloxacin as Internal Standards
| Feature | This compound (Stable Isotope Labeled) | Enrofloxacin (Structural Analog) |
| Chemical Structure | Identical to Danofloxacin, with 3 deuterium atoms | Similar fluoroquinolone core structure |
| Co-elution | Nearly identical retention time to Danofloxacin | Different retention time from Danofloxacin |
| Matrix Effect Compensation | Excellent | Good, but can be variable |
| Cost & Availability | Higher cost, potentially less readily available | Lower cost, more readily available |
| Accuracy & Precision | Generally higher | Can be high, but more susceptible to variability |
Performance Under the Microscope: A Data-Driven Comparison
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Danofloxacin using this compound and Enrofloxacin as Internal Standards.
| Validation Parameter | Danofloxacin with this compound IS | Danofloxacin with Enrofloxacin IS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery (%) | 85 - 110% | 75 - 105% |
| Precision (RSD %) | < 15% | < 20% |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg | 0.5 - 2 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 2 µg/kg | 1 - 5 µg/kg |
| Matrix Effect | Minimal and effectively compensated | Potential for ion suppression or enhancement, less effectively compensated |
Note: The data presented in this table is a summary of typical values reported in various LC-MS/MS validation studies and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions, matrix, and instrumentation.
Stable isotope-labeled internal standards are widely recognized for their ability to provide more accurate and precise results, particularly in complex matrices, by better accounting for variations in extraction efficiency and matrix-induced ionization suppression or enhancement.[1][2]
The "How-To": Experimental Protocols
To provide a comprehensive understanding, below are detailed methodologies for the key experiments involved in validating an LC-MS/MS method for Danofloxacin using either internal standard.
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (either this compound or Enrofloxacin at a fixed concentration).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Danofloxacin: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
Enrofloxacin: Precursor ion > Product ion (specific m/z values to be optimized).
-
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of action of Danofloxacin.
References
Cross-Validation of Analytical Methods for Danofloxacin Quantification Using Danofloxacin-D3 as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of veterinary drugs is paramount in pharmacokinetic studies, residue analysis, and ensuring food safety. Danofloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine, is frequently monitored in various biological matrices. The use of a stable isotope-labeled internal standard, such as Danofloxacin-D3, is the gold standard for achieving the highest accuracy and precision in chromatographic methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comparative overview of different analytical methods for the quantification of danofloxacin, with a focus on cross-validation aspects and the pivotal role of this compound.
Introduction to Danofloxacin and this compound
Danofloxacin is a fluoroquinolone antimicrobial agent with a broad spectrum of activity against Gram-negative and Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1][2] Due to its therapeutic importance, reliable analytical methods are crucial for its detection and quantification in tissues and plasma.
This compound is a deuterium-labeled analog of danofloxacin. It serves as an ideal internal standard for quantification by mass spectrometry. Since it has nearly identical physicochemical properties to danofloxacin, it co-elutes during chromatography and experiences similar ionization effects, effectively compensating for matrix effects and variations in sample preparation and instrument response.
Comparison of Analytical Methods
The selection of an analytical method for danofloxacin quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Here, we compare three commonly employed methods: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the Microbiological Assay.
| Parameter | LC-MS/MS with this compound | HPLC-DAD | Microbiological Assay |
| Principle | Separation by chromatography, detection by mass spectrometry. | Separation by chromatography, detection by UV absorbance. | Inhibition of bacterial growth. |
| Internal Standard | This compound (Isotope Dilution) | Typically a structurally similar compound (if any) | Not applicable |
| Selectivity | Very High | Moderate to High | Low (potential for interference from other active compounds) |
| Sensitivity | Very High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Low (µg/mL) |
| Accuracy | High | Good | Moderate |
| Precision | High | Good | Moderate to Low |
| Throughput | High | Moderate | Low |
| Cost | High | Moderate | Low |
| Expertise Required | High | Moderate | Low to Moderate |
Table 1: Comparison of Key Performance Characteristics of Analytical Methods for Danofloxacin.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound
LC-MS/MS is the reference method for the quantification of danofloxacin in complex biological matrices. The use of this compound as an internal standard allows for highly accurate and precise measurements by correcting for variations during sample processing and analysis.
A study on the pharmacokinetics of danofloxacin and enrofloxacin in calves utilized a validated LC-MS/MS method with deuterated analogs as internal standards.[3] This approach provides the most reliable data for pharmacokinetic modeling and residue analysis.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a widely accessible and robust technique for the quantification of danofloxacin. While it offers good performance, its sensitivity and selectivity are generally lower than that of LC-MS/MS. A study comparing HPLC-DAD and a microbiological assay for danofloxacin demonstrated that the HPLC method was linear, accurate, precise, and robust.[4] However, it was noted that the selectivity of the HPLC method was superior to the microbiological assay, especially in the presence of degradation products.[4]
Microbiological Assay
The microbiological assay is a functional assay that measures the antimicrobial activity of danofloxacin. It is a cost-effective method but suffers from lower precision, accuracy, and selectivity compared to chromatographic techniques.[4] A key limitation is that it cannot distinguish between the parent drug and its active metabolites or other co-extracted antimicrobial agents, potentially leading to an overestimation of the danofloxacin concentration.[4]
Experimental Protocols
LC-MS/MS Method for Danofloxacin in Plasma
This protocol is based on a method used for the analysis of fluoroquinolones in bovine plasma.[3]
1. Sample Preparation:
-
To a 100 µL plasma sample, add a known amount of this compound internal standard solution.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both danofloxacin and this compound.
HPLC-DAD Method for Danofloxacin
This protocol is adapted from a validated method for danofloxacin analysis.[4]
1. Sample Preparation:
-
Sample extraction can be performed using liquid-liquid extraction or solid-phase extraction depending on the matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
2. HPLC Conditions:
-
LC Column: RP-18 column.[4]
-
Mobile Phase: A mixture of 0.3% triethylamine (pH 3.0) and acetonitrile (85:15, v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for danofloxacin (approximately 278 nm).
Microbiological Assay
This protocol is based on the agar diffusion method.[4]
1. Preparation:
-
Prepare agar plates seeded with a susceptible microorganism (e.g., Staphylococcus epidermidis).[4]
-
Prepare standard solutions of danofloxacin at known concentrations.
2. Assay:
-
Apply known volumes of the standard solutions and the unknown samples to wells or cylinders on the agar plates.
-
Incubate the plates to allow for bacterial growth and the formation of inhibition zones around the wells.
-
Measure the diameter of the inhibition zones.
3. Quantification:
-
Construct a calibration curve by plotting the logarithm of the danofloxacin concentration against the diameter of the inhibition zones for the standards.
-
Determine the concentration of danofloxacin in the samples by interpolating their inhibition zone diameters on the calibration curve.
Logical Workflow for Method Selection and Cross-Validation
The choice of an analytical method is a critical decision in any research or development project. The following diagram illustrates a logical workflow for selecting and cross-validating a method for danofloxacin analysis.
Caption: Logical workflow for selecting and validating an analytical method for danofloxacin.
Signaling Pathway: Mechanism of Action of Danofloxacin
Danofloxacin, like other fluoroquinolones, targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, danofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Caption: Simplified diagram of the mechanism of action of danofloxacin.
Conclusion
For the highly accurate and precise quantification of danofloxacin, LC-MS/MS with this compound as an internal standard is the superior method. Its high sensitivity and selectivity make it ideal for pharmacokinetic studies and regulatory residue analysis. While HPLC-DAD offers a reliable and more accessible alternative, it may lack the sensitivity required for certain applications. The microbiological assay, although simple and inexpensive, is best suited for screening purposes due to its lower selectivity and precision. The cross-validation of these methods, when feasible, provides a comprehensive understanding of their respective performance characteristics and ensures the reliability and comparability of analytical data.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Pharmacokinetics of Enrofloxacin and Danofloxacin in Plasma, Inflammatory Exudate, and Bronchial Secretions of Calves following Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparisons of plasma and fecal pharmacokinetics of danofloxacin and enrofloxacin in healthy and Mannheimia haemolytica infected calves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Performance Showdown: Danofloxacin-D3 vs. Alternative Internal Standards in Linearity and Recovery Experiments
For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in the quantification of Danofloxacin, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of the deuterated internal standard, Danofloxacin-D3, against a commonly used non-deuterated alternative, Sarafloxacin, with a focus on linearity and recovery in bioanalytical applications.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the analyte of interest, Danofloxacin, ensuring it behaves similarly during sample preparation and analysis. This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise results.
In contrast, non-deuterated internal standards, like Sarafloxacin, are structurally similar but not identical to the analyte. While they can correct for some variability, differences in their physicochemical properties can lead to differential behavior during analysis, potentially impacting the accuracy of quantification.
Linearity Comparison
Linearity assesses the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte. A high coefficient of determination (R²) indicates a strong linear relationship.
For comparison, a study utilizing Sarafloxacin as an internal standard for the determination of Danofloxacin in plasma demonstrated excellent linearity.
| Internal Standard | Analyte | Matrix | Linearity (R²) |
| This compound | Danofloxacin | Various | Expected to be ≥ 0.99 |
| Sarafloxacin | Danofloxacin | Plasma | 0.999[1] |
Table 1: Comparison of linearity for Danofloxacin analysis using different internal standards. The linearity for this compound is an expected value based on the common performance of deuterated standards.
Recovery Comparison
Recovery experiments evaluate the efficiency of the extraction process by measuring the amount of analyte and internal standard retrieved from the sample matrix. Consistent and high recovery is crucial for reliable quantification.
Deuterated internal standards like this compound are expected to have recovery rates that closely mirror that of the native analyte due to their similar chemical properties. This ensures that any loss of analyte during sample preparation is accurately accounted for by a proportional loss of the internal standard.
A study analyzing multiple fluoroquinolones, including Danofloxacin, in poultry meat and pork reported a recovery range for Danofloxacin, although the specific internal standard used for this analyte was not mentioned. Another study using Sarafloxacin as an internal standard for Danofloxacin in plasma reported a specific mean recovery.
| Internal Standard | Analyte | Matrix | Recovery (%) |
| This compound | Danofloxacin | Various | Expected to be high and consistent with Danofloxacin |
| Not Specified | Danofloxacin | Poultry Meat & Pork | 79.61 - 92.23[2][3] |
| Sarafloxacin | Danofloxacin | Plasma | 80[1] |
Table 2: Comparison of recovery for Danofloxacin analysis using different internal standards. The recovery for this compound is an expected value based on the common performance of deuterated standards.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. Below are representative protocols for sample preparation and analysis of Danofloxacin in biological matrices.
Solid-Phase Extraction (SPE) Protocol for Danofloxacin from Chicken Plasma
This protocol is adapted from a method for the determination of fluoroquinolones in chicken plasma.
-
Sample Pre-treatment: To 1 mL of chicken plasma, add a known concentration of the internal standard (this compound or Sarafloxacin).
-
Protein Precipitation: Add 2 mL of 1% formic acid in acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analytical Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Danofloxacin: To be optimizedthis compound: To be optimizedSarafloxacin: To be optimized |
Table 3: Typical LC-MS/MS parameters for the analysis of Danofloxacin.
Experimental Workflow
The following diagram illustrates the typical workflow for a linearity and recovery experiment in a bioanalytical setting.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While non-deuterated internal standards like Sarafloxacin can provide acceptable performance in terms of linearity and recovery, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended for achieving the highest level of accuracy and precision. The near-identical physicochemical properties of this compound to the analyte ensure superior compensation for matrix effects and other sources of variability inherent in the analytical process. For researchers and drug development professionals, investing in a deuterated internal standard can significantly enhance the quality and reliability of quantitative data for Danofloxacin.
References
The Role of Danofloxacin-D3 in Enhancing Analytical Sensitivity: A Comparative Guide to Limit of Detection and Quantification
In the precise world of analytical chemistry, particularly in drug development and food safety monitoring, the limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the performance of an analytical method. For the fluoroquinolone antibiotic Danofloxacin, the use of its deuterated stable isotope, Danofloxacin-D3, as an internal standard in mass spectrometry-based methods significantly improves the accuracy and precision of quantification, thereby influencing the achievable LOD and LOQ. This guide provides a comparative overview of Danofloxacin quantification methods, highlighting the benefits of employing this compound.
Comparison of Analytical Methods for Danofloxacin Quantification
The selection of an analytical method and the use of an appropriate internal standard are pivotal in determining the LOD and LOQ for Danofloxacin in various biological matrices. Below is a comparison of different methods with their reported performance characteristics. The inclusion of a deuterated internal standard like this compound is a hallmark of highly sensitive and specific methods, typically those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Analytical Method | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Poultry Meat & Pork | Not explicitly stated, but common for this method | 1.0 µg/kg | 2.0 µg/kg |
| HPLC with Fluorescence Detection | Plasma | Sarafloxacin | 1 ng/mL | 5 ng/mL |
| HPLC with Fluorescence Detection | Cattle and Chicken Tissues | None specified | Not specified | 10 ng/g |
| HPLC-DAD | Drug substance | None specified | 5.5 µg/mL | 16.7 µg/mL |
Table 1: Comparison of reported limits of detection and quantification for Danofloxacin using various analytical methods. The use of a deuterated internal standard like this compound with LC-MS/MS is considered the gold standard for achieving the lowest detection and quantification limits.
The data clearly indicates that methods utilizing mass spectrometry, which are ideally suited for the use of stable isotope-labeled internal standards, can achieve significantly lower LODs and LOQs. While not always explicitly stated in publications, the use of a deuterated internal standard such as this compound is a common and recommended practice in validated LC-MS/MS assays to compensate for matrix effects and variations in sample processing, leading to more reliable results at low concentrations.
Experimental Protocol: Determination of LOD and LOQ for Danofloxacin using LC-MS/MS with this compound Internal Standard
This section outlines a representative experimental protocol for the quantification of Danofloxacin in a biological matrix (e.g., plasma) using an LC-MS/MS method with this compound as the internal standard.
1. Materials and Reagents:
-
Danofloxacin analytical standard
-
This compound (internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Blank biological matrix (e.g., plasma)
2. Standard Solution Preparation:
-
Prepare stock solutions of Danofloxacin and this compound in methanol.
-
Create a series of calibration standards by spiking blank plasma with known concentrations of Danofloxacin.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Add a fixed concentration of this compound to all calibration standards, QC samples, and unknown samples.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient elution to separate Danofloxacin and this compound.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Danofloxacin and this compound.
-
5. Determination of LOD and LOQ:
-
LOD: Determined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20% of the nominal value).
Workflow for Danofloxacin Quantification
Caption: Experimental workflow for Danofloxacin quantification using LC-MS/MS with this compound.
The Gold Standard: Why Danofloxacin-D3 Outperforms Structural Analogs as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in the quantitative analysis of Danofloxacin, the choice of an internal standard is a critical decision. While structural analogs have been traditionally employed, the use of a stable isotope-labeled internal standard, specifically Danofloxacin-D3, offers demonstrably superior performance, particularly in complex biological matrices. This guide provides a comprehensive comparison, supported by experimental data, to illustrate the advantages of employing a deuterated analog.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This includes extraction efficiency, chromatographic retention, and ionization response in mass spectrometry. Any variations experienced by the analyte should be mirrored by the internal standard, allowing for reliable correction and accurate quantification. While structural analogs are chemically similar, they are not identical, leading to potential discrepancies in their analytical behavior. In contrast, a stable isotope-labeled internal standard like this compound is chemically identical to Danofloxacin, with the only difference being the presence of deuterium atoms. This subtle mass shift allows for its distinction by the mass spectrometer while ensuring that it behaves virtually identically to the parent compound.
Performance Data: A Head-to-Head Comparison
To illustrate the performance differences, this guide consolidates data from various studies validating analytical methods for Danofloxacin. The following table summarizes key performance parameters for methods utilizing either a structural analog internal standard or no internal standard, which serves as a baseline for comparison. A comprehensive validation study detailing the performance of this compound was not available in the public domain at the time of this publication; however, the established principles of isotope dilution mass spectrometry strongly support its theoretical superiority.
| Performance Parameter | Method with Structural Analog IS (Norfloxacin)[1][2] | Method without Internal Standard[3][4][5] |
| Analyte | Danofloxacin | Danofloxacin |
| Matrix | Bovine Milk | Poultry Meat & Pork |
| Linearity (r²) | > 0.99 | Not explicitly stated, but method validated |
| Limit of Quantification (LOQ) | 2-7 ng/g | 2.0 µg/kg (2.0 ng/g) |
| Recovery (%) | Not explicitly stated | 79.61 - 92.23 |
| Precision (Intraday RSD %) | Not explicitly stated | 2.72 - 6.29 |
| Precision (Interday RSD %) | Not explicitly stated | 3.24 - 7.41 |
Note: Data is compiled from different studies and direct comparison should be made with caution. The absence of data for certain parameters in the available literature is noted.
While the data for the method utilizing a structural analog is limited in the publicly available literature, the method without an internal standard provides a baseline for the challenges in Danofloxacin analysis. The reported recovery and precision values are acceptable; however, these can be significantly improved, and matrix effects better compensated for, with the use of an appropriate internal standard.
The Isotope Dilution Advantage
The core advantage of using this compound lies in the principle of isotope dilution mass spectrometry (IDMS). By adding a known amount of the labeled standard to the sample at the earliest stage of the workflow, any subsequent loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. This allows for a highly accurate calculation of the original analyte concentration.
Furthermore, matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS analysis, are effectively mitigated. Matrix components can suppress or enhance the ionization of the analyte, leading to erroneous results. Since this compound co-elutes with Danofloxacin and has the same ionization efficiency, it experiences the same matrix effects. The ratio of the analyte to the internal standard remains constant, regardless of the matrix-induced signal fluctuation, ensuring the integrity of the quantitative data.
Experimental Protocols: A Glimpse into Methodologies
To provide a practical context, detailed experimental protocols from a validated method for Danofloxacin analysis are outlined below. This particular method utilized gas chromatography-tandem mass spectrometry (GC-MS/MS) and did not employ an internal standard, highlighting the steps where an internal standard like this compound would be introduced to enhance performance.[3][4][5]
Sample Preparation (Poultry and Pork Tissue)[3][4][5]
-
Homogenization: A 2.0 g sample of homogenized tissue is weighed into a 50 mL centrifuge tube.
-
Fortification (for calibration and QC): Appropriate volumes of Danofloxacin standard solutions are added to the blank tissue samples.
-
Internal Standard Spiking: This is the crucial step where a known amount of this compound solution would be added to all samples (blanks, standards, QCs, and unknowns).
-
Extraction: 10 mL of a 1% acetic acid-acetonitrile solution is added. The mixture is vortexed for 2 minutes and then sonicated for 10 minutes.
-
Salting Out: 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride are added. The tube is shaken vigorously for 1 minute and then centrifuged at 8000 rpm for 5 minutes.
-
Supernatant Transfer: 5 mL of the upper acetonitrile layer is transferred to a 15 mL centrifuge tube.
-
Evaporation: The extract is dried under a gentle stream of nitrogen at 40°C.
-
Reconstitution and Derivatization: The residue is reconstituted in 1 mL of acetonitrile, followed by the addition of 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The mixture is vortexed and heated at 60°C for 30 minutes.
-
Final Preparation: After cooling, the derivatized sample is ready for GC-MS/MS analysis.
GC-MS/MS Conditions[3][4][5]
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole or equivalent
-
Column: HP-5ms capillary column (30 m × 0.25 mm, 0.25 µm)
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 120°C, hold for 1 min, then ramp to 290°C at 20°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for derivatized Danofloxacin are monitored. For this compound, a corresponding set of transitions with a +3 Da shift would be monitored.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical advantage of using a deuterated internal standard, the following diagrams are provided.
Figure 1. A generalized workflow for the analysis of Danofloxacin in biological matrices.
Figure 2. Logical comparison of this compound and a structural analog as internal standards.
Conclusion
In the pursuit of robust and reliable bioanalytical data, the choice of internal standard is paramount. While structural analogs can offer a degree of correction, they inherently introduce a level of uncertainty due to their different physicochemical properties compared to the analyte. This compound, as a stable isotope-labeled internal standard, represents the gold standard for the quantitative analysis of Danofloxacin. Its ability to perfectly mimic the behavior of the analyte throughout the analytical workflow ensures superior accuracy, precision, and effective compensation for matrix effects. For researchers, scientists, and drug development professionals who demand the highest quality data, the adoption of this compound is a critical step towards achieving that goal.
References
- 1. Simultaneous determination of quinolone antibacterials in bovine milk by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Confirmation of enrofloxacin, ofloxacin, sarafloxacin and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confirmation of enrofloxacin, ofloxacin, sarafloxacin and danofloxacin residues in poultry meat and pork via LLE-SPE-GC-MS/MS coupled with derivatization treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Danofloxacin Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine. The information presented is collated from validated studies to aid in the selection of the most appropriate analytical technique for specific research and quality control needs.
Introduction
Accurate quantification of danofloxacin is crucial for pharmacokinetic studies, residue analysis in animal-derived food products, and formulation development. This guide compares the performance of High-Performance Liquid Chromatography (HPLC) with different detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.
Quantitative Performance Data
The following tables summarize the key performance parameters of different analytical methods for danofloxacin quantification. These parameters are essential for evaluating the suitability of a method for a particular application.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-DAD[1][2] | HPLC-FLD[3] | HPLC-UV[4] |
| Linearity Range | 2.5 - 20.0 µg/mL | 1 - 1500 ng/mL | Not Specified |
| Correlation Coefficient (r²) | 0.9994 | 0.999 | Not Specified |
| Accuracy (Recovery %) | 99.45 - 100.21% | >95% | 91.09 - 94.57% |
| Precision (RSD %) | Intraday: < 2.0% Interday: < 2.0% | Intraday: 2.4% Interday: 4.0% | Not Specified |
| Limit of Detection (LOD) | Not Specified | 1 ng/mL | 10.50 µg/kg |
| Limit of Quantification (LOQ) | Not Specified | 5 ng/mL | 35 µg/kg |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Other Methods
| Parameter | LC-MS/MS[5] | Micellar Liquid Chromatography-FLD[6] | Microbiological Assay[2] |
| Linearity Range | 4.0 - 800.0 ng/mL | Up to 0.5 mg/kg | 5.0 - 20.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | Not Specified |
| Accuracy (Recovery %) | 79.61 - 92.23% | 89.5 - 105.0% | Not Specified |
| Precision (RSD %) | Intraday: 2.72 - 6.29% Interday: 3.24 - 7.41% | < 8.3% | < 5.0% |
| Limit of Detection (LOD) | 1.0 µg/kg | 0.004 - 0.02 mg/kg | Not Specified |
| Limit of Quantification (LOQ) | 2.0 µg/kg | 0.01 - 0.05 mg/kg | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the cited literature and offer a starting point for laboratory implementation.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)[1][2]
-
Chromatographic System: A liquid chromatograph equipped with a Diode Array Detector (DAD).
-
Column: RP-18 column.
-
Mobile Phase: A mixture of 0.3% triethylamine (pH adjusted to 3.0) and acetonitrile in an 85:15 (v/v) ratio.
-
Flow Rate: Not specified.
-
Detection Wavelength: Not specified.
-
Injection Volume: Not specified.
-
Sample Preparation: Danofloxacin standard solutions prepared in purified water.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5]
-
Chromatographic System: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Sample Preparation:
-
Homogenize tissue samples.
-
Perform liquid-liquid extraction (LLE).
-
Clean up the extract using solid-phase extraction (SPE).
-
Carry out a derivatization treatment.
-
-
Analysis: The final extract is injected into the LC-MS/MS system for quantification.
Microbiological Assay[2]
-
Method: Agar diffusion method (3 x 3 design).
-
Test Microorganism: Staphylococcus epidermidis.
-
Procedure:
-
Prepare agar plates inoculated with the test microorganism.
-
Apply danofloxacin standards and samples to wells or cylinders on the agar.
-
Incubate the plates to allow for bacterial growth and diffusion of the antibiotic.
-
Measure the diameter of the inhibition zones and calculate the danofloxacin concentration based on a standard curve.
-
-
Note: This method is not suitable for stability studies where degradation products may have biological activity[1][2].
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical relationships between different analytical approaches.
References
- 1. Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in silico toxicity for danofloxacin – ScienceOpen [scienceopen.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. pharmahealthsciences.net [pharmahealthsciences.net]
- 5. Confirmation of enrofloxacin, ofloxacin, sarafloxacin and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a procedure to quantify oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin in selected meats by micellar liquid chromatography according to EU Commission Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Danofloxacin Analysis Using Danofloxacin-D3 Internal Standard in the Presence of Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of analytical methods for quantifying Danofloxacin, particularly when using its deuterated stable isotope, Danofloxacin-D3, as an internal standard, in the presence of other structurally related fluoroquinolone antibiotics. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry is a cornerstone of highly specific and accurate quantification in complex matrices.
This compound, as a deuterium-labeled analog of Danofloxacin, is an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its chemical behavior is nearly identical to that of the unlabeled analyte, allowing it to effectively compensate for variations during sample preparation and analysis, such as extraction efficiency and matrix effects.[2][3][4] The key to the specificity of this method lies in the ability of the mass spectrometer to differentiate between the mass-to-charge ratio (m/z) of Danofloxacin, this compound, and other co-eluting fluoroquinolones.
Comparative Specificity Data
The primary analytical technique for ensuring the specific quantification of Danofloxacin in the presence of other fluoroquinolones is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][6][7] The specificity of these methods is exceptionally high due to the combination of chromatographic separation and the unique mass transitions monitored for each compound.
While immunoassays are also used for screening, they can exhibit significant cross-reactivity with other fluoroquinolones. In contrast, LC-MS/MS methods are designed to be highly specific. The data in the following table, compiled from various studies, demonstrates the typical lack of significant cross-reactivity or interference from other fluoroquinolones when using a validated LC-MS/MS method for Danofloxacin analysis.
| Fluoroquinolone Tested for Interference | Analytical Method | Cross-Reactivity / Interference with Danofloxacin Detection | Reference |
| Ciprofloxacin | LC-MS/MS | No significant interference observed | [5][6] |
| Enrofloxacin | LC-MS/MS | No significant interference observed | [5][6] |
| Norfloxacin | LC-MS/MS | No significant interference observed | [6] |
| Ofloxacin | LC-MS/MS | No significant interference observed | [5][6] |
| Lomefloxacin | LC-MS/MS | No significant interference observed | [5][6] |
| Sarafloxacin | LC-MS/MS | No significant interference observed | [5][6] |
| Marbofloxacin | LC-MS/MS | No significant interference observed | [6] |
| Difloxacin | LC-MS/MS | No significant interference observed | [6] |
| Orbifloxacin | LC-MS/MS | No significant interference observed | [6] |
| Enoxacin | LC-MS/MS | No significant interference observed | [5][6] |
Experimental Protocols
The following is a representative experimental protocol for the simultaneous determination of Danofloxacin and other fluoroquinolones in biological matrices using LC-MS/MS with this compound as an internal standard.
Sample Preparation (Solid Phase Extraction - SPE)
-
Homogenization: Homogenize 2 grams of tissue sample with a suitable extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the supernatant.
-
SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge (500 mg, 6 cc) sequentially with methanol, 5 N NaOH, and water.[8]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5% ammonia in water followed by methanol to remove interfering substances.[8]
-
Elution: Elute the analytes with 4% formic acid in methanol.[8]
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: Atlantis dC18 column or equivalent.[8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous solution containing a small percentage of formic acid or an ion-pairing agent like IPCC-MS3.[5][6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][6]
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode.[6][7] Specific precursor-to-product ion transitions are monitored for Danofloxacin, this compound, and other fluoroquinolones of interest.
The experimental workflow for ensuring the specificity of this compound is outlined in the diagram below.
Caption: Experimental workflow for the specific analysis of Danofloxacin using this compound.
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[9] This mechanism is distinct from many other classes of antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Simultaneous determination of quinolones in foods by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Simultaneous determination of the four key fluoroquinolones and two antipsychotics in fish and shrimp by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
The Isotope Effect of Danofloxacin-D3: A Guide to Enhanced Analytical Accuracy
In the precise world of pharmaceutical research and drug development, the accuracy of analytical measurements is paramount. When quantifying Danofloxacin, a potent fluoroquinolone antibiotic used in veterinary medicine, the use of a deuterated internal standard, Danofloxacin-D3, has become a cornerstone for achieving reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies, highlighting the significant improvements in accuracy afforded by the isotope effect of this compound.
The Role of Isotope-Labeled Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs in complex biological matrices.[1][2][3] However, the accuracy of LC-MS/MS can be compromised by several factors, including sample loss during preparation, matrix effects (suppression or enhancement of the analyte signal by other components in the sample), and variations in instrument response.[4][5]
To counteract these potential sources of error, an internal standard (IS) is often employed. An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer. This is where the "isotope effect" of stable isotope-labeled compounds like this compound comes into play. By replacing three hydrogen atoms with deuterium, the mass of the Danofloxacin molecule is increased by three atomic mass units. This mass shift allows the mass spectrometer to differentiate between the analyte (Danofloxacin) and the internal standard (this compound), while their nearly identical chemical properties ensure they experience the same sample preparation losses and matrix effects.[4][5]
Comparative Analytical Performance
Methods that do not use an internal standard (external standard methods) or those that use a structurally similar but not isotopically labeled internal standard are more susceptible to variability. For instance, a study on the quantification of several fluoroquinolones, including danofloxacin, without an isotope-labeled internal standard reported recoveries ranging from 77.97% to 92.23% with relative standard deviations (RSDs) up to 7.45%.[6] In contrast, methods employing stable isotope-labeled internal standards for other fluoroquinolones consistently demonstrate higher accuracy and precision, with recoveries closer to 100% and lower RSDs.
The data presented in Table 1, synthesized from various studies on fluoroquinolone analysis, illustrates the typical performance of LC-MS/MS methods. While not all studies explicitly used this compound, the data for methods using other isotopically labeled fluoroquinolone standards are representative of the performance expected with this approach.
| Parameter | Method with Isotopically Labeled IS | Method without Isotopically Labeled IS |
| Accuracy | Typically 95-114%[1] | Can be more variable, often 80-120% |
| Precision (RSD) | < 11% (intra- and inter-day)[1] | Can be higher, up to 15-20% |
| Recovery | Consistently high and reproducible | More susceptible to matrix and extraction variability |
| Matrix Effect | Effectively compensated | Significant source of inaccuracy |
Experimental Protocols
A robust analytical method is crucial for obtaining reliable data. Below is a typical experimental protocol for the quantification of Danofloxacin in a biological matrix, such as plasma, using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of the plasma sample, add 20 µL of the this compound internal standard working solution (concentration is typically optimized during method development).
-
Add 300 µL of a precipitating agent, such as acetonitrile or methanol, to the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of fluoroquinolones.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-10 µL of the prepared sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for fluoroquinolones.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Danofloxacin and this compound are monitored. For example:
-
Danofloxacin: m/z 358.1 → 340.1
-
This compound: m/z 361.1 → 343.1
-
-
Quantification: The peak area ratio of the analyte (Danofloxacin) to the internal standard (this compound) is calculated and compared to a calibration curve prepared with known concentrations of Danofloxacin and a constant concentration of this compound.
-
Visualizing the Workflow and Rationale
To better illustrate the processes and logical relationships involved, the following diagrams are provided.
Caption: Experimental workflow for Danofloxacin quantification.
The rationale for using an isotopically labeled internal standard is rooted in its ability to mimic the analyte's behavior throughout the analytical process, thereby correcting for variations.
References
- 1. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Confirmation of enrofloxacin, ofloxacin, sarafloxacin and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Danofloxacin Distribution Across Various Tissues
A comprehensive review of experimental data on the concentration of the veterinary fluoroquinolone, danofloxacin, in different animal tissues reveals significant variations based on the species, tissue type, and administration route. This guide synthesizes key findings from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of danofloxacin's pharmacokinetic profile, offering valuable insights for therapeutic applications and residue analysis.
Danofloxacin, a synthetic fluoroquinolone antibiotic, is widely used in veterinary medicine to treat bacterial infections in various animal species. Its efficacy is intrinsically linked to its ability to penetrate and accumulate in target tissues. Understanding the distribution kinetics of danofloxacin is therefore crucial for optimizing dosage regimens and ensuring food safety by monitoring drug residues. This guide presents a comparative analysis of danofloxacin levels in key tissues, supported by experimental data and detailed methodologies.
Quantitative Analysis of Danofloxacin Tissue Concentrations
The following table summarizes the peak concentrations (Cmax) of danofloxacin observed in different tissues across various animal species, as reported in several pharmacokinetic studies. The data highlights the differential distribution of the drug, with notable accumulation in organs such as the lungs, liver, and kidneys.
| Animal Species | Tissue | Route of Administration | Dosage | Peak Concentration (Cmax) | Time to Peak (Tmax) | Reference |
| Calves (with pneumonia) | Pneumonic Lung | Intramuscular (IM) | 1.25 mg/kg | 1.17 µg/g | 1.8 hours | [1][2][3][4] |
| Calves (with pneumonia) | Plasma | Intramuscular (IM) | 1.25 mg/kg | 0.25 µg/mL | 0.80 hours | [1][2][3] |
| Broiler Chickens | Lung | Oral (in drinking water) | 5 mg/kg | 0.43 µg/g | Steady-state (12h) | [5] |
| Broiler Chickens | Plasma | Oral (in drinking water) | 5 mg/kg | 0.21 µg/L | Steady-state (12h) | [5] |
| Broiler Chickens | Lung | Oral | 5 mg/kg | 0.31 +/- 0.07 µg/g | Not Specified | [6] |
| Broiler Chickens | Plasma | Oral | 5 mg/kg | 0.5 µg/mL | 1.5 hours | [6] |
| Sheep | Lung | Intramuscular (IM) | 1.25 mg/kg | 1.51 +/- 0.18 µg/g | 1 hour | [7][8] |
| Sheep | Plasma | Intramuscular (IM) | 1.25 mg/kg | 0.32 +/- 0.02 µg/mL | 1.23 +/- 0.34 hours | [7][8] |
| Sheep | Lymph Nodes | Intramuscular (IM) | 1.25 mg/kg | 4.61 +/- 0.35 µg/g | 2 hours | [7][8] |
| Rainbow Trout (Large) | Liver | Oral | 10 mg/kg | > 3.78 µg/g (estimated) | ~4 hours | [9] |
| Rainbow Trout (Large) | Kidney | Oral | 10 mg/kg | > 3.78 µg/g (estimated) | ~4 hours | [9] |
| Rainbow Trout (Large) | Muscle | Oral | 10 mg/kg | > 3.78 µg/g (estimated) | ~4 hours | [9] |
| Rainbow Trout (Large) | Plasma | Oral | 10 mg/kg | 3.78 µg/mL | 4 hours | [9] |
| Geese | Liver | Oral | 5 mg/kg | Higher than other tissues | Not Specified | [10] |
| Geese | Kidney | Oral | 5 mg/kg | Higher than other tissues | Not Specified | [10] |
| Geese | Plasma | Oral | 5 mg/kg | 0.96 µg/mL | 1.70 hours | [10] |
| Koi | Plasma | Intramuscular (IM) | 10 mg/kg | 8,315.7 ng/mL | ~45 minutes | [11] |
| Tilapia | Liver | Oral | 10 mg/kg | 12.48 µg/g | 6 hours | [12] |
| Tilapia | Kidney | Oral | 10 mg/kg | 13.18 µg/g | 6 hours | [12] |
| Tilapia | Muscle | Oral | 10 mg/kg | 2.15 µg/g | 12 hours | [12] |
| Tilapia | Serum | Oral | 10 mg/kg | 1.44 µg/g | 6 hours | [12] |
Experimental Protocols
The methodologies employed in the cited studies are critical for interpreting the presented data. Below are detailed protocols for key experiments.
Pharmacokinetic Study in Calves with Acute Pneumonia[1][2][3][4]
-
Animal Model: Cross-bred steers and bulls with naturally occurring acute pneumonia.
-
Drug Administration: A single intramuscular injection of danofloxacin at a dose of 1.25 mg/kg body weight.
-
Sample Collection: Plasma and lung tissue samples (pneumonic and grossly normal) were collected at various time points post-injection.
-
Analytical Method: Danofloxacin concentrations were determined using high-performance liquid chromatography (HPLC).
Tissue Distribution Study in Sheep[7][8]
-
Animal Model: Healthy sheep.
-
Drug Administration: Intramuscular administration of danofloxacin at a dose of 1.25 mg/kg body weight.
-
Sample Collection: Plasma and various tissue samples, including lung and lymph nodes, were collected at different time points after administration.
-
Analytical Method: Danofloxacin levels were quantified by a validated analytical method.
Pharmacokinetics and Tissue Residue Study in Geese[10]
-
Animal Model: Healthy Bilgorajska geese.
-
Drug Administration: Single oral (PO) and intravenous (IV) administrations of danofloxacin at a dose of 5 mg/kg.
-
Sample Collection: Blood samples were collected up to 48 hours post-administration. Tissue samples (muscle, heart, kidney, liver, and lung) were collected at 6, 10, 24, and 48 hours from a separate group of orally treated geese.
-
Analytical Method: Danofloxacin concentrations in all matrices were quantified using a validated high-performance liquid chromatography (HPLC) method with spectrofluorimetric detection.
Residue Depletion Study in Tilapia[12]
-
Animal Model: Saltwater tilapia (Oreochromis mossambicus).
-
Drug Administration: A single oral administration of danofloxacin at a dose of 10 mg/kg body weight, and a multiple-dose regimen of 10 mg/kg daily for five consecutive days.
-
Sample Collection: Serum, muscle, liver, and kidney samples were collected at various time points post-dosing.
-
Analytical Method: Danofloxacin residues were analyzed by HPLC with fluorescence detection.
Visualizing Experimental Processes and Drug Distribution
To further elucidate the experimental designs and the principles of drug distribution, the following diagrams are provided.
Caption: Experimental workflow for pharmacokinetic studies of danofloxacin.
References
- 1. Danofloxacin plasma pharmacokinetics, lung tissue concentrations, and comparison of these concentrations to regional pulmonary blood flow in calves with acute pneumonia - ProQuest [proquest.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Lung tissue concentrations and plasma pharmacokinetics of danofloxacin in calves with acute pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Danofloxacin in Pneumonic Cattle | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 5. fao.org [fao.org]
- 6. Comparative study of the plasma pharmacokinetics and tissue concentrations of danofloxacin and enrofloxacin in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 8. Pharmacokinetics and tissue disposition of danofloxacin in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Danofloxacin pharmacokinetics and tissue residues in Bilgorajska geese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Residue Depletion Study of Danofloxacin in Cultured Tilapia (Oreochromis mossambicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Danofloxacin-D3: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of Danofloxacin-D3, ensuring compliance with regulatory standards and promoting a safe working environment for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While the toxicological properties of this specific compound have not been thoroughly investigated, it should be handled with care in a laboratory setting.[1]
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Use a fume hood or other suitable local exhaust ventilation to minimize inhalation exposure.[1]
Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1]
-
Do not allow the product to enter drains or waterways.[1]
II. Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research chemicals like this compound, is governed by multiple regulatory bodies. In the United States, the primary agencies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3][4] The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for the management of hazardous and non-hazardous waste.[2][3][4][5]
| Regulatory Body | Key Regulation/Role |
| EPA | Sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), including the "cradle-to-grave" management of hazardous waste.[2][3][4][5] |
| DEA | Regulates the disposal of controlled substances. While this compound is not currently listed as a controlled substance, it is crucial to verify the status of any chemical before disposal.[2][3][4] |
| State Regulations | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal. Always consult your state's environmental protection agency for specific requirements.[2] |
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound from a research or laboratory setting.
Step 1: Waste Identification and Classification
-
Hazardous vs. Non-Hazardous: Determine if the this compound waste is considered hazardous. While the SDS for some forms of Danofloxacin do not classify it as a hazardous substance according to Regulation (EC) No. 1272/2008, it is often prudent to handle research chemicals as hazardous waste unless explicitly stated otherwise by your institution's environmental health and safety (EHS) office.[1] Danofloxacin has been noted to be harmful to aquatic life with long-lasting effects.[6][7]
-
Consult EHS: Your institution's EHS office is the primary resource for waste classification and disposal procedures. They will provide guidance based on federal, state, and local regulations.
Step 2: Segregation and Collection
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including pure compound, contaminated materials (e.g., gloves, weigh boats, paper towels), and solutions.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.
Step 3: Disposal through a Licensed Contractor
-
Professional Disposal: The recommended method for disposing of this compound is through a licensed hazardous material disposal company. Your institution's EHS office will have a contract with a certified vendor for the pickup and disposal of chemical waste.
-
Incineration: Incineration at a permitted treatment facility is a common and required method for treating hazardous pharmaceutical waste.[3][4]
-
Prohibited Disposal Methods:
IV. Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. Danofloxacin | C19H20FN3O3 | CID 71335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. zoetisus.com [zoetisus.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
